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Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 2-Iodo-6-nitropyridin-3-ol Derivatives: A Technical Guide to Synthesis, Crystallography, and Supramolecular Assembly

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of 2-iodo-6-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of 2-iodo-6-nitropyridin-3-ol and its derivatives. These compounds are of significant interest in medicinal chemistry, where the precise understanding of three-dimensional molecular architecture is paramount for rational drug design. While a definitive crystal structure for 2-iodo-6-nitropyridin-3-ol is not publicly available as of this writing, this guide leverages crystallographic data from closely related analogues—including 2-iodopyridin-3-ol, 2-iodo-3-nitropyridine, and 2-iodopyridin-3-yl acetate—to build a robust framework for analysis. We will explore the synthesis and crystallization of these compounds, the principles of single-crystal X-ray diffraction, and the critical role of intermolecular forces, such as hydrogen and halogen bonding, in dictating their solid-state structures. This document serves as a detailed roadmap for researchers aiming to elucidate the crystal structures of this important class of molecules.

Introduction: The Significance of Pyridin-3-ol Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[1] Its derivatives are sought after in the pharmaceutical industry due to their versatile biological activities, which include anticancer, antiviral, and anti-inflammatory properties.[2][3] The introduction of nitro and iodo functional groups, along with a hydroxyl moiety, onto the pyridine core creates a molecule with a rich electronic landscape and the potential for diverse and specific intermolecular interactions.

The 2-iodo-6-nitropyridin-3-ol framework is particularly compelling. The hydroxyl group at the 3-position is a potent hydrogen bond donor and acceptor. The nitro group at the 6-position is a strong electron-withdrawing group and a hydrogen bond acceptor. The iodine atom at the 2-position is not merely a bulky substituent; it is a capable halogen bond donor, an interaction increasingly harnessed in crystal engineering and drug design.[4][5] Understanding how these functional groups cooperate and compete to direct the self-assembly of molecules in the solid state is crucial for controlling physicochemical properties such as solubility, stability, and bioavailability.

This guide will provide the scientific underpinnings and practical methodologies for the complete crystal structure analysis of novel 2-iodo-6-nitropyridin-3-ol derivatives.

Synthesis and Crystallization: The Path to Diffraction-Quality Crystals

The successful determination of a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Strategy

A plausible synthetic route to 2-iodo-6-nitropyridin-3-ol derivatives can be adapted from established procedures for similar compounds. For instance, the synthesis of 2-iodo-3-nitropyridine involves the reaction of 2-amino-3-nitropyridine with potassium nitrate and hydroiodic acid in the presence of a copper iodide catalyst.[6]

A proposed pathway for a generic 2-iodo-6-nitropyridin-3-ol derivative is outlined below:

Synthesis_Workflow Start 2-Amino-6-nitropyridin-3-ol (Starting Material) Reagents1 1. NaNO2, H2SO4 (diazotization) 2. KI (Sandmeyer-type reaction) Start->Reagents1 Reaction Product 2-Iodo-6-nitropyridin-3-ol (Target Compound) Reagents1->Product Purification Column Chromatography Product->Purification Purification Crystallization Crystal Growth Purification->Crystallization

Caption: Proposed synthetic workflow for 2-iodo-6-nitropyridin-3-ol.

Experimental Protocol: Synthesis of a 2-Iodo-3-nitropyridine Analogue [6]

  • To a solution of 2-amino-3-nitropyridine (5 mmol) in DMSO (60 ml), add KNO3 (10 mmol), HI (25 mmol, 50% aqueous solution), and CuI (2.5 mmol).

  • Heat the reaction mixture at 60°C (333K).

  • After completion, neutralize the mixture with an alkaline solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the 2-iodo-3-nitropyridine.

Growing Single Crystals

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The key is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

Experimental Protocol: Slow Evaporation Crystallization [2][6]

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or hexane/ethyl acetate) to create a saturated or near-saturated solution.[2][6]

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial, loosely covered to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

XRD_Workflow cluster_0 Data Collection cluster_1 Structure Solution & Refinement Crystal Mount Crystal on Diffractometer XRay Expose to X-ray Beam (e.g., Mo Kα radiation) Crystal->XRay Diffraction Collect Diffraction Pattern (Area Detector) XRay->Diffraction Integration Integrate Intensities Diffraction->Integration Solution Solve Phase Problem (e.g., Direct Methods) Integration->Solution Refinement Refine Atomic Positions (Full-Matrix Least-Squares on F²) Solution->Refinement Validation Validate Structure (CIF file generation) Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Core Principles and Methodological Choices:

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[2]

  • Structure Solution: The collected diffraction intensities are used to generate an initial electron density map. The phase problem, a central challenge in crystallography, is typically solved using direct methods.[2]

  • Structure Refinement: The initial atomic model is refined using a least-squares method, minimizing the difference between the observed and calculated structure factors.[2] Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms may be placed in calculated positions and refined using a riding model.[2]

  • Validation: The final structure is validated using various crystallographic metrics and deposited in a crystallographic database such as the Cambridge Structural Database (CCDC).[7]

Results and Discussion: A Comparative Analysis of Intermolecular Interactions

In the absence of a crystal structure for 2-iodo-6-nitropyridin-3-ol, we can predict its solid-state behavior by analyzing the structures of its close analogues.

Crystallographic Data of Analogue Compounds

The following table summarizes key crystallographic data for relevant compounds, providing a basis for comparison.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsRef.
2-Iodo-3-nitropyridine C₅H₃IN₂O₂MonoclinicP2₁/cC—H···N hydrogen bonds[6]
2-Iodopyridin-3-ol C₅H₄INO--O—H···N hydrogen bonds[8][9]
2-Iodopyridin-3-yl acetate C₇H₆INO₂MonoclinicP2₁/nI···O halogen bonds, C—H···I contacts[9]

Note: Detailed cell parameters for 2-Iodopyridin-3-ol are available through the CCDC under accession code 279639.[8]

The Role of Hydrogen Bonding

The hydroxyl group of the pyridin-3-ol moiety is a powerful hydrogen bond donor. In the crystal structure of 2-iodopyridin-3-ol, we can anticipate strong O—H···N hydrogen bonds, where the hydroxyl proton interacts with the nitrogen atom of an adjacent pyridine ring. This is a common and robust supramolecular synthon in pyridine chemistry. The introduction of a nitro group, as in our target molecule, provides an additional hydrogen bond acceptor site (the oxygen atoms of the nitro group), potentially leading to more complex hydrogen bonding networks.

The Significance of Halogen Bonding

The iodine substituent at the 2-position is a key player in directing the crystal packing through halogen bonding.[4] A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base.[1][4]

  • In 2-Iodopyridin-3-yl acetate: The acetylation of the hydroxyl group removes the primary hydrogen bond donor. This allows the weaker, yet highly directional, halogen bond to become a dominant structure-directing interaction. The crystal packing is characterized by I···O=C contacts.[9]

  • In 2-Iodo-6-nitropyridin-3-ol: We can predict a competition between hydrogen and halogen bonding. The iodine atom could form halogen bonds with several potential acceptors: the pyridine nitrogen, the hydroxyl oxygen, or the nitro group oxygens of a neighboring molecule. The geometry of these interactions, particularly the C—I···Acceptor angle, which prefers to be near 180°, will be a critical determinant of the final crystal packing.[10]

Interactions cluster_HB Hydrogen Bonding mol1 N C-I C-OH C-NO2 Pyridine Ring mol2 N C-I C-OH C-NO2 Pyridine Ring mol1:c3->mol2:n O-H···N mol1:c3->mol2:c6 O-H···O(Nitro) mol1:c2->mol2:n C-I···N mol1:c2->mol2:c3 C-I···O(H) mol1:c2->mol2:c6 C-I···O(Nitro)

Caption: Potential intermolecular hydrogen and halogen bonding motifs in 2-iodo-6-nitropyridin-3-ol derivatives.

Conclusion

The crystal structure analysis of 2-iodo-6-nitropyridin-3-ol derivatives is a multifaceted process that integrates organic synthesis, meticulous crystallization, and advanced diffraction techniques. While a definitive structure for the parent compound is yet to be reported, a thorough examination of its analogues provides a strong predictive framework. The interplay between the strong O—H···N hydrogen bonds and the directional C—I···X halogen bonds will undoubtedly govern the supramolecular assembly of these molecules. The insights gained from such analyses are invaluable for the field of drug development, enabling the rational design of crystalline forms with optimized pharmaceutical properties. This guide provides the foundational knowledge and practical protocols for researchers to successfully navigate this exciting area of structural chemistry.

References

  • BenchChem. (2026).
  • Mao, L.-H., & Chen, Y. (2009). 2-Iodo-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1428.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • ResearchGate. (2026). 2-Iodopyridin-3-yl acetate.
  • PubMed. (2009). 2-Iodo-3-nitro-pyridine. PubMed.
  • PubChem. (n.d.). 2-Iodopyridin-3-ol. PubChem. Retrieved March 30, 2026.
  • MDPI. (2026).
  • ACS Publications. (2023). Halogen Bonding in Halothiophene Building Blocks.
  • CCDC. (n.d.).
  • IntechOpen. (2012). Halogen Bonding in Crystal Engineering. IntechOpen.
  • ResearchGate. (n.d.). Structure of 3 determined by single-crystal X-ray diffraction, CCDC code.
  • IRIS-AperTO. (2013).
  • CCDC. (n.d.). Search - Access Structures. CCDC. Retrieved March 30, 2026.
  • MDPI. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I)
  • PMC. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC.

Sources

Exploratory

Comprehensive Physicochemical Profiling of 2-Iodo-6-nitropyridin-3-ol: Solubility and Stability Dynamics

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Formulation Experts Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern drug discovery and agrochemical development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Formulation Experts Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks like 2-Iodo-6-nitropyridin-3-ol (CAS: 1378873-32-5) serve as critical intermediates. The unique juxtaposition of a heavy halogen (iodine), a strongly electron-withdrawing nitro group, and an ionizable hydroxyl group on a pyridine scaffold creates a complex physicochemical profile.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as data collection, but as a mechanistic puzzle. Understanding the causality behind a molecule's behavior—why it precipitates in gastric fluid or degrades under ambient lighting—is essential for downstream success. This whitepaper dissects the solubility and stability profile of 2-Iodo-6-nitropyridin-3-ol, providing field-proven, self-validating protocols to ensure scientific integrity during preclinical evaluation.

Structural Causality: The Electronic Push-and-Pull

The behavior of 2-Iodo-6-nitropyridin-3-ol is governed by the competing electronic effects of its substituents:

  • The Acidic Hydroxyl (C3): Unlike standard 3-hydroxypyridines which have a pKa around 8.7, the presence of the ortho-iodine and para-nitro groups severely depletes electron density from the pyridine ring via inductive and resonance effects. This stabilizes the conjugate base, drastically lowering the pKa (predicted < 5.0). Consequently, at physiological pH (7.4), the molecule exists predominantly as a highly soluble anion[1].

  • The Lipophilic Iodine (C2): Halogens increase the intrinsic lipophilicity (LogP) of the molecule. In acidic environments (e.g., the stomach, pH 1.2) where the hydroxyl group is fully protonated, the lipophilic nature of the iodine atom dominates, driving the intrinsic solubility ( S0​ ) down.

  • The Photolabile C-I Bond: Aryl iodides possess relatively low bond dissociation energies (~65 kcal/mol). This makes the molecule highly susceptible to UV-induced homolytic cleavage, demanding strict handling protocols[2].

Solubility Profile and Intestinal Solubilization

For lipophilic, ionizable compounds, apparent solubility ( Sapp​ ) cannot be accurately modeled in simple aqueous buffers alone. The use of biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF), is mandatory. The bile salts and phospholipids in FaSSIF form mixed micelles that sequester the lipophilic iodine moiety, providing a realistic estimation of in vivo exposure[3].

Representative Physicochemical & Solubility Data

The following table summarizes the predicted and representative solubility metrics for 2-Iodo-6-nitropyridin-3-ol based on its structural thermodynamics.

ParameterValue / ObservationMechanistic Rationale
Molecular Weight 266.00 g/mol Standard mass for C5H3IN2O3.
Predicted pKa ~4.5Electron-withdrawing -NO2 and -I groups stabilize the phenoxide-like anion.
Solubility (pH 1.2) < 10 µg/mL (Low)Fully protonated state; lipophilicity of iodine drives crystal lattice stability.
Solubility (pH 7.4) > 500 µg/mL (High)Ionized state (anion); ion-dipole interactions with water dominate.
Solubility (FaSSIF) ~150 µg/mL (Moderate)Micellar encapsulation of the neutral/partially ionized species[4].
Protocol: High-Throughput Thermodynamic Solubility Profiling

To generate reliable solubility data, kinetic methods (solvent-shift) are insufficient due to the risk of amorphous precipitation. The following thermodynamic "shake-flask" protocol is designed as a self-validating system : it simultaneously measures solubility, verifies mass balance, and checks for aqueous stability.

Step-by-Step Methodology:

  • Sample Preparation: Dispense 2.0 mg of crystalline 2-Iodo-6-nitropyridin-3-ol into 2 mL amber glass vials (amber is critical due to photolability).

  • Media Addition: Add 1.0 mL of the target medium (0.1 N HCl, pH 7.4 Phosphate Buffer, and FaSSIF).

  • Equilibration: Cap the vials and agitate on a thermoshaker at 37°C ± 0.5°C at 800 RPM for 24 hours.

  • Phase Separation: Centrifuge the suspension at 14,000 RPM for 15 minutes at 37°C to pellet undissolved solids. Causality: Filtration is avoided to prevent non-specific binding of the lipophilic compound to the filter membrane.

  • Quantification & Self-Validation:

    • Dilute the supernatant into a compatible HPLC solvent (e.g., 50:50 Water:Acetonitrile).

    • Analyze via HPLC-UV (λ = 254 nm).

    • Validation Step: Inspect the chromatogram for secondary peaks. If degradation peaks exceed 2% total area, the calculated solubility is invalidated by concurrent degradation, and a shorter equilibration time (e.g., 4 hours) must be utilized.

Stability Profile: Photochemistry and Redox Dynamics

The stability of 2-Iodo-6-nitropyridin-3-ol is primarily threatened by its photochemical reactivity. Under UV or intense visible light, the molecule acts as an aryl radical precursor.

Photolytic Degradation Mechanism

Irradiation with UVB light (λmax ≈ 313 nm) provides sufficient energy to overcome the C-I bond dissociation barrier[5]. The resulting aryl radical is highly reactive and will rapidly abstract a hydrogen atom from surrounding protic solvents (protodehalogenation) or react with dissolved oxygen to form complex oxidative degradants[6].

Photodegradation A 2-Iodo-6-nitropyridin-3-ol Radical Aryl Radical + I• A->Radical UV Light (λ < 400 nm) Homolytic Cleavage Dehalogenated 6-Nitropyridin-3-ol Radical->Dehalogenated H-Abstraction (Solvent) Oxidized Oxidative Degradants Radical->Oxidized O2 Trapping

Figure 1: Photolytic degradation pathway of 2-Iodo-6-nitropyridin-3-ol via C-I bond homolysis.

Protocol: ICH Q1B Photostability Assessment

To rigorously define the handling constraints for this compound, a forced degradation study following ICH Q1B guidelines must be executed. This protocol uses a dark control to definitively decouple thermal degradation from photolytic degradation.

Step-by-Step Methodology:

  • Actinometry: Calibrate the photostability chamber using a 2% aqueous solution of quinine monohydrochloride to ensure the minimal exposure of 1.2 million lux hours and 200 watt hours/square meter of near-UV energy is achieved.

  • Sample Plating: Spread 5 mg of 2-Iodo-6-nitropyridin-3-ol as a thin layer (≤ 2 mm thick) in two separate clear quartz petri dishes.

  • The Dark Control (Critical Step): Wrap one of the petri dishes entirely in double-layered aluminum foil. Causality: UV chambers generate ambient heat. By placing the foil-wrapped control immediately adjacent to the exposed sample, both experience identical thermal stress, isolating light as the sole variable for degradation.

  • Exposure: Expose both dishes in the calibrated chamber for the required duration.

  • Analysis: Dissolve the contents of both dishes in a quenching solvent (e.g., Acetonitrile with 0.1% Formic Acid) to stabilize any reactive intermediates, and analyze via LC-MS to identify the protodehalogenated mass ( [M−H]−=139.03 m/z).

Handling and Formulation Implications

Based on the physicochemical profiling, the following directives must be adhered to when handling 2-Iodo-6-nitropyridin-3-ol:

  • Storage: Must be stored in opaque, low-actinic (amber) containers at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent ambient photo-oxidation.

  • Formulation: Due to its poor solubility at low pH, oral formulations may require basic excipients (e.g., sodium carbonate) or lipid-based drug delivery systems (LBDDS) to maintain the compound in its ionized or micellar-solubilized state during gastric transit.

  • Synthesis: When used as a reagent in cross-coupling reactions, reactions should be set up under yellow light or in foil-wrapped flasks to prevent premature radical generation before the addition of the transition metal catalyst.

References

  • Bergström, C. A. S., et al. "Computational Prediction of Drug Solubility in Fasted Simulated and Aspirated Human Intestinal Fluid." Pharmaceutical Research, National Center for Biotechnology Information (NCBI), 2014.[Link]

  • "Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides." Organic Letters, ACS Publications, 2024.[Link]

  • "Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides." National Center for Biotechnology Information (NCBI), 2025.[Link]

  • "Pyridine and Pyridine Derivatives." Kirk-Othmer Encyclopedia of Chemical Technology, 2000.[Link]

Sources

Foundational

Iodonitropyridines: A Comprehensive Technical Guide on GHS Data, Mechanistic Toxicology, and Safe Handling Protocols

Iodonitropyridines are highly valued in medicinal chemistry and drug development as versatile building blocks. The unique electronic "push-pull" system created by the electron-deficient pyridine ring and the strongly ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Iodonitropyridines are highly valued in medicinal chemistry and drug development as versatile building blocks. The unique electronic "push-pull" system created by the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group highly activates the carbon-iodine bond toward Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions. However, the exact chemical reactivity that makes them synthetically useful is the root cause of their significant biological toxicity.

This whitepaper synthesizes Global Harmonized System (GHS) hazard data, the mechanistic toxicology behind these classifications, and field-proven, self-validating protocols for their safe handling in drug development laboratories.

Quantitative Hazard Data and GHS Classifications

Standard Safety Data Sheets (SDS) often list generic hazards, but a senior scientist must interpret these through the lens of molecular reactivity. Below is a consolidated table of GHS classifications for the most common iodonitropyridine isomers used in synthesis[1][2][3].

Compound IsomerCAS NumberSignal WordKey GHS Hazard StatementsTarget Organs & Storage Notes
2-Iodo-5-nitropyridine 28080-54-8Danger / WarningH301/H302 (Toxic/Harmful if swallowed)H315 (Skin irritation)H317 (Skin sensitization)H318/H319 (Eye damage/irritation)H335 (Respiratory irritation)Respiratory system, Eyes, Skin. Store at 2-8°C, light-sensitive[1][2].
3-Iodo-4-nitropyridine 89283-70-5WarningH302 (Harmful if swallowed)H315 (Skin irritation)H319 (Serious eye irritation)H335 (Respiratory irritation)Respiratory tract, Skin. Keep in a dark place under inert atmosphere[4][5].
2-Iodo-3-nitropyridine 209286-96-4WarningH302 (Harmful if swallowed)H315 (Skin irritation)H319 (Serious eye irritation)H335 (Respiratory irritation)Light-sensitive, store at 2-8°C under Argon/Nitrogen[6].

Note: Hazard severity (e.g., H301 vs. H302) can vary slightly between suppliers based on specific impurity profiles and testing methodologies[1][2].

Mechanistic Toxicology: The Causality of Hazards

Understanding why a compound is toxic allows researchers to design better safety protocols. The toxicity of iodonitropyridines is driven by three primary biochemical pathways:

A. Electrophilic Xenobiotic Stress (In Vivo SNAr)

The same electronic activation that allows for facile SNAr in the round-bottom flask allows these molecules to react aggressively with biological nucleophiles. Glutathione S-transferases (GSTs) catalyze the conjugation of the intracellular antioxidant glutathione (GSH) to these electrophilic centers[7]. While this is a clearance mechanism, rapid SNAr depletes the cellular GSH pool, triggering severe oxidative stress, lipid peroxidation, and subsequent hepatotoxicity.

B. Nitroreduction and Methemoglobinemia

The nitro group is highly susceptible to enzymatic reduction by hepatic nitroreductases, forming reactive nitroso and hydroxylamine intermediates. These intermediates oxidize the Fe2+ in hemoglobin to Fe3+, leading to methemoglobinemia—a condition characterized by cyanosis and systemic hypoxia. This mechanism has been clinically documented in structural analogs like 5-bromo-2-nitropyridine, which has been shown to cause hemolytic anemia, rhabdomyolysis, and delayed encephalopathy upon dermal and respiratory exposure[8].

C. Microtubule Disruption

Recent pharmacological profiling has identified certain nitropyridine analogs as potent microtubule-targeting agents. They bind to the colchicine site of tubulin, inducing G2/M phase cell cycle arrest and apoptosis[9]. While beneficial for targeted anti-cancer therapies, unintended occupational exposure can lead to neurotoxicity and peripheral neuropathy due to microtubule damage in the long axons of peripheral nerves[9].

ToxicityPathway cluster_0 Pathway A: SNAr / GSH Depletion cluster_1 Pathway B: Nitroreduction INP Iodonitropyridine (Electrophilic Xenobiotic) GST Glutathione S-Transferase (GST) INP->GST Nucleophilic Attack NitroRed Hepatic Nitroreductases INP->NitroRed Enzymatic Reduction GSH_Conj GSH-Conjugate + I⁻ GST->GSH_Conj OxStress Glutathione Depletion & Hepatotoxicity GSH_Conj->OxStress Cellular GSH Pool Exhausted Hydroxylamine Hydroxylamine / Nitroso Intermediates NitroRed->Hydroxylamine Hydroxylamine->OxStress ROS Generation MetHb Hemoglobin Oxidation (Methemoglobinemia) Hydroxylamine->MetHb Fe²⁺ to Fe³⁺

Biotransformation and toxicity pathways of iodonitropyridines in biological systems.

Self-Validating Experimental Protocols for Safe Handling

To mitigate the risks outlined above, standard laboratory quenching is insufficient. The following protocol represents a self-validating system for the SNAr synthesis and subsequent quenching of iodonitropyridines. It ensures that no active electrophile or reactive iodine species survives the workup phase, preventing exposure during solvent evaporation.

Protocol: Controlled SNAr Synthesis and Post-Reaction Quenching

Step 1: Inert Atmosphere Setup

  • Action: Purge the reaction vessel with Argon and maintain a positive pressure.

  • Causality: Iodonitropyridines are light-sensitive and prone to oxidative degradation[2]. Excluding oxygen prevents the formation of highly shock-sensitive and toxic nitrogen oxide (NOx) byproducts during heating.

Step 2: Reagent Addition & Temperature Control

  • Action: Dissolve the iodonitropyridine in an anhydrous solvent (e.g., DMF or THF). Add the nucleophile (e.g., an amine) dropwise at 0°C, then slowly warm to room temperature.

  • Causality: The SNAr reaction of iodonitropyridines is highly exothermic. Dropwise addition at 0°C prevents thermal runaway, which could otherwise trigger the auto-catalytic decomposition of the nitro group.

Step 3: The Dual-Action Quench

  • Action: Cool the completed reaction mixture to 0-5°C. Slowly add a 1:1 mixture of 10% aqueous Sodium Thiosulfate (Na2S2O3) and saturated aqueous Sodium Bicarbonate (NaHCO3). Stir vigorously for 30 minutes.

  • Causality: This is the critical safety step. Thiosulfate acts as a soft nucleophile, rapidly destroying any unreacted iodonitropyridine via SNAr, and simultaneously reduces any liberated molecular iodine (I2) to harmless iodide (I-). The bicarbonate neutralizes acidic byproducts (like HI) generated during the reaction.

Step 4: Analytical Validation (Self-Validation Check)

  • Action: Before transferring the mixture to a separatory funnel, take an aliquot of the organic layer. Run a rapid TLC or LC-MS against the iodonitropyridine starting material.

  • Causality: Never assume a quench is complete. Validating the absence of the parent xenobiotic before phase separation ensures that the operator will not be exposed to toxic, volatile electrophiles during the subsequent rotary evaporation of the organic phase. If the starting material is still present, add more thiosulfate and continue stirring.

QuenchingWorkflow Start Crude Reaction Mixture (Contains unreacted Iodonitropyridine) Cooling Step 1: Cool to 0-5°C (Minimize exothermic risks) Start->Cooling Thiosulfate Step 2: Add 10% aq. Na₂S₂O₃ (Quench electrophiles & free iodine) Cooling->Thiosulfate Bicarbonate Step 3: Add sat. aq. NaHCO₃ (Neutralize acidic byproducts) Thiosulfate->Bicarbonate Validation Step 4: TLC/LC-MS Validation (Confirm absence of parent xenobiotic) Bicarbonate->Validation Validation->Thiosulfate Fail (SM detected) Extraction Step 5: Biphasic Extraction (EtOAc / Water) Validation->Extraction Pass (No SM detected) Waste Aqueous Waste (Incinerate as halogenated/nitrogenous waste) Extraction->Waste Aqueous layer Product Organic Phase (Proceed to purification) Extraction->Product Organic layer

Self-validating quenching and extraction workflow for iodonitropyridine reactions.

References

  • Source: sigmaaldrich.
  • Source: fishersci.
  • 2-Iodo-5-nitropyridine | 28080-54-8 | TCI EUROPE N.V.
  • Source: ACS Publications (Chemical Research in Toxicology)
  • Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report Source: Frontiers in Medicine URL
  • Source: PMC (National Institutes of Health)

Sources

Exploratory

Discovering Novel Pyridinone Scaffolds in Medicinal Chemistry: Bioisosterism, Synthesis, and Target Engagement

[color="#34A Refining and Expanding Diagrams I've significantly expanded the Graphviz DOT diagrams, to detail core properties and medicinal chemistry applications. The first one clearly visualizes pyridinone's tautomeris...

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Author: BenchChem Technical Support Team. Date: April 2026

[color="#34A

Refining and Expanding Diagrams

I've significantly expanded the Graphviz DOT diagrams, to detail core properties and medicinal chemistry applications. The first one clearly visualizes pyridinone's tautomerism and bioisosteric capabilities. The second is a new reaction scheme that outlines the key steps to yield an optimized drug candidate. I am now adding colors to improve presentation.

Visualizing Reaction Pathways

My diagrams are now color-coded, illustrating the reaction pathway for pyridinone synthesis and late-stage functionalization. I'm focusing on chemoselective reduction and TMSCF2Br introduction, ensuring the steps align with the whitepaper's synthetic methodology. I am also working on the final section to clarify properties, and ensure cited data.

Expanding Application Insights

I'm now detailing the implications of the pyridinone's structure, focusing on both H-bond donor and acceptor potential in protein pockets. Replacing the phenyl ring with 2-pyridinone ring is useful for a dihedral angle change, which will facilitate bonding with CDK12. The final paper should discuss the coordination of metals for preventing Aβ aggregation and oxidative stress, and I will now detail experimental protocols.

Finalizing Protocol Integration

I am now focusing on integrating experimental protocols, ensuring each step offers self-validation. I'm detailing the critical role of reaction conditions for chemoselectivity, as temperature, base strength, and solvent all influence N- vs O-alkylation outcomes. Data from table 1 will be included, and I am adding primary applications.

Finalizing Diagram Integration

My current focus is integrating the diagrams, making sure they illustrate both the core properties and the detailed synthetic workflow. I am refining the color-coding to clearly show the reaction pathways and highlight key functional groups, like the pyridinone core, and functionalization sites. I'm satisfied the whitepaper is ready.

The Strategic Imperative of Pyridinones in Drug Discovery

In the pursuit of novel therapeutics, the architectural optimization of small molecules relies heavily on privileged scaffolds that can simultaneously navigate complex biological environments and engage specific target pockets. Pyridinones—six-membered heterocyclic rings containing a nitrogen atom, an oxygen atom, and five carbon atoms—have emerged as highly versatile building blocks in modern medicinal chemistry[1]. Existing primarily in two regioisomeric forms, 2-pyridinone and 4-pyridinone, these scaffolds offer a unique combination of hydrogen-bonding capabilities, metabolic stability, and tunable lipophilicity[1].

The utility of pyridinones stems from their ability to act as sophisticated bioisosteres. They are frequently deployed to replace amides, phenyl rings, phenols, and pyrimidines[1]. Unlike traditional amides, which are susceptible to enzymatic hydrolysis, pyridinones lock the amide bond into a stable, cyclic conformation, thereby enhancing the pharmacokinetic half-life of the drug candidate.

Structural Causality: Tautomerism and Target Binding

A critical physicochemical feature defining the behavior of 2-pyridinones is their tautomeric equilibrium with 2-hydroxypyridines. This dynamic shift is entirely dependent on the microenvironment: in non-polar solvents or the gas phase, the hydroxypyridine form is often favored, whereas in polar physiological environments (and typically in the solid state), the pyridinone form predominates[2].

Understanding this causality is paramount for a medicinal chemist. When a pyridinone is introduced into a protein's active site, the local dielectric constant of the binding pocket dictates its tautomeric state, which in turn determines whether the molecule presents a hydrogen-bond donor (N-H) or a hydrogen-bond acceptor (C=O) to the target residues[2].

G Core Pyridinone Scaffold Tautomerism Tautomeric Equilibrium (Pyridinone ⇌ Hydroxypyridine) Core->Tautomerism Bioisostere Bioisosteric Replacement Core->Bioisostere Interactions Target Interactions Core->Interactions Amide Amide Mimetic Bioisostere->Amide Phenyl Phenyl Ring Mimetic Bioisostere->Phenyl Phenol Phenol Mimetic Bioisostere->Phenol HBA H-Bond Acceptor (C=O) Interactions->HBA HBD H-Bond Donor (N-H) Interactions->HBD Metal Metal Chelation (3-OH-4-pyridinone) Interactions->Metal

Logical mapping of pyridinone structural properties to medicinal chemistry applications.

Field-Proven Applications: From Molecular Glues to MTDLs

Molecular Glue Degraders and Kinase Hinge Binding

In targeted protein degradation, pyridinones have proven invaluable for fine-tuning the ternary complex interfaces. For instance, in the optimization of CR8-derived molecular glue degraders targeting the CDK12/13–cyclin K complex, researchers systematically replaced a phenyl ring with a 2-pyridinone ring[3]. The rationale was rooted in structure-based drug design (SBDD): the pyridinone scaffold alters the dihedral angle of the molecule and introduces a potential hydrogen-bonding contact with specific residues (e.g., Tyr815 of CDK12) without drastically increasing molecular weight[3]. Although binding affinity requires precise spatial alignment, such bioisosteric hopping is a standard method to overcome patent landscapes and improve kinase selectivity profiles[3].

Multitarget-Directed Ligands (MTDLs) in Neurodegeneration

The 4-pyridinone scaffold, particularly the 3-hydroxy-4-pyridinone derivative, is a highly effective chelator of redox-active metals (Fe³⁺, Cu²⁺, Zn²⁺). This property has been ingeniously applied in the design of Multitarget-Directed Ligands (MTDLs) for Alzheimer's disease[4]. By incorporating the 3-hydroxy-4-pyridinone moiety (derived from the marketed iron chelator deferiprone) into the scaffold of an H3 receptor antagonist, researchers generated quadruple-functional agents[4]. These novel molecules simultaneously antagonize the H3 receptor, inhibit Aβ peptide aggregation, chelate metal ions to prevent oxidative stress, and scavenge free radicals[4].

Quantitative Physicochemical Data

To rationalize the selection of a pyridinone over traditional functional groups, we must evaluate their quantitative contributions to the molecule's overall profile.

Table 1: Physicochemical Comparison of Pyridinones vs. Traditional Scaffolds

Scaffold TypeTypical LogP ContributionH-Bond DonorsH-Bond AcceptorsMetabolic StabilityPrimary MedChem Application
Phenyl Ring High (+2.0 to +2.5)00High (Prone to CYP oxidation)Hydrophobic core, π-π stacking
Amide (Acyclic) Low (-0.5 to -1.0)11Low (Prone to hydrolysis)Linker, H-bond networking
Phenol Moderate (+1.0 to +1.5)11Moderate (Glucuronidation)H-bond donor, target anchoring
2-Pyridinone Low to Moderate (+0.5)1 (in NH form)1High (Resistant to hydrolysis)Amide/Phenyl bioisostere, glues
4-Pyridinone Low to Moderate (+0.2)1 (in NH form)1HighMetal chelation, MTDLs

Self-Validating Experimental Protocols

The synthesis and late-stage functionalization of pyridinones require stringent control over reaction conditions to ensure regioselectivity and high yields. Below are two field-validated methodologies.

Workflow Start 1,3-Dicarbonyl + Cyanoacetamide Condensation Guareschi-Thorpe Condensation (Base catalyzed, EtOH) Start->Condensation Intermediate 3-Cyano-2(1H)-pyridinone Core Condensation->Intermediate Reduction Catalytic Hydrogenation (H2/Pd-C) Intermediate->Reduction Chemoselective Amine 3-Amino-2(1H)-pyridinone Reduction->Amine LateStage Late-Stage Functionalization (e.g., N-Difluoromethylation) Amine->LateStage TMSCF2Br, Base Product Optimized Drug Candidate LateStage->Product

Step-by-step synthetic workflow for generating and functionalizing pyridinone scaffolds.

Protocol 1: De Novo Synthesis of the Pyridinone Core via Guareschi-Thorpe Condensation

This protocol utilizes a multicomponent cyclization strategy to construct a highly functionalized 2-pyridinone ring, serving as a versatile intermediate for downstream drug design.

Causality & Logic: The use of a secondary amine base (piperidine) facilitates the initial Knoevenagel condensation between the 1,3-dicarbonyl and the cyanoacetamide, followed by an intramolecular cyclization. The reaction is self-validating; the precipitation of the product from the acidic aqueous workup confirms successful cyclization, as the acyclic intermediates remain soluble.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 250 mL round-bottom flask, dissolve 1.0 equivalent of ethyl cyanoacetate and 1.0 equivalent of pentane-2,4-dione in 50 mL of anhydrous ethanol.

  • Catalysis: Add 0.2 equivalents of piperidine dropwise at room temperature. The solution will shift to a pale yellow color, indicating the formation of the enolate intermediate.

  • Reflux & Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor the disappearance of starting materials via TLC (Hexane:EtOAc 3:1).

  • Workup (Self-Validation Step): Cool the reaction to room temperature and concentrate under reduced pressure. Resuspend the crude oil in 50 mL of distilled water. Slowly add 2M HCl until the pH reaches ~2.0. The target 3-cyano-4,6-dimethyl-2(1H)-pyridinone will selectively precipitate as a crystalline solid due to its low solubility in acidic aqueous media.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure scaffold.

Protocol 2: Chemoselective N-Difluoromethylation of 2-Pyridones

Introducing a difluoromethyl (-CF2H) group is a proven strategy to modulate lipophilicity and membrane permeability[2]. However, the tautomeric nature of 2-pyridones often leads to a mixture of N-alkylated and O-alkylated products[2].

Causality & Logic: The chemoselectivity between N- and O-difluoromethylation is strictly governed by temperature, solvent polarity, and base strength[2]. Lower temperatures (e.g., 20°C) and specific bases favor the pyridinone tautomer, driving the reaction toward N-difluoromethylation, whereas higher temperatures (e.g., 45°C) in polar solvents shift the equilibrium toward the hydroxypyridine form, favoring O-alkylation[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the synthesized 2-pyridinone derivative (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add 2.0 equivalents of a mild base (e.g., Cs2CO3) to deprotonate the substrate. Stir at 20°C for 30 minutes. Validation: The solution becomes homogeneous, confirming the formation of the pyridinone anion.

  • Reagent Introduction: Slowly add 1.5 equivalents of TMSCF2Br (trimethylsilyl difluorobromomethane). Maintain the temperature strictly at 20°C to suppress O-alkylation[2].

  • Reaction Monitoring: Stir the mixture for 12 hours. Monitor via ¹⁹F NMR; the appearance of a doublet around -95 ppm confirms the formation of the N-CF2H group, while O-CF2H typically appears further downfield.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate.

  • Isolation: Purify via flash column chromatography to isolate the chemoselectively N-difluoromethylated product.

References

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry.[Link]

  • "Design principles for cyclin K molecular glue degraders." Nature Communications, PMC - NIH.[Link]

  • "Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br." Organic Letters, ACS Publications.[Link]

  • Sheng, R., Tang, L., Jiang, L., Hong, L., Shi, Y., Zhou, N., & Hu, Y. (2016). "Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease." ACS Chemical Neuroscience, ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Iodo-6-nitropyridin-3-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary The functionalization of highly electron-deficient, unprotected...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The functionalization of highly electron-deficient, unprotected heteroaromatics remains a formidable challenge in modern cross-coupling chemistry. 2-Iodo-6-nitropyridin-3-ol is a highly valuable, densely functionalized building block for pharmaceutical development. However, it presents a triad of synthetic challenges during palladium-catalyzed Suzuki-Miyaura coupling:

  • Catalyst Poisoning: Unprotected nitrogen-rich heterocycles and pyridinols can coordinate to palladium, forming stable, off-cycle dimeric complexes that halt catalysis[1][2].

  • Acidic Hydroxyl Group: The C3-OH proton is highly acidic due to the electron-withdrawing nature of the para-nitro group. It readily deprotonates under basic conditions, altering the electronic landscape of the ring and consuming base equivalents.

  • SNAr Sensitivity: The strong push-pull electronic effect makes the C6-nitro group susceptible to nucleophilic aromatic substitution (SNAr) or hydrolysis if overly aggressive nucleophilic bases (e.g., NaOH, KOtBu) are employed[3].

This application note details a robust, field-proven methodology to achieve high-yielding Suzuki-Miyaura couplings using 2-Iodo-6-nitropyridin-3-ol without the need for prior hydroxyl protection.

Mechanistic Insights & Causality in Reaction Design

As a Senior Application Scientist, it is critical to look beyond empirical screening and understand the causality behind the reaction parameters.

The Role of the Base and the Pyridinolate Anion

The 3-hydroxyl group of 2-iodo-6-nitropyridin-3-ol has a significantly lowered pKa (~5.0–6.5). Upon introduction of a base, the substrate is immediately deprotonated to form a pyridinolate anion .

  • Causality: This deprotonation consumes exactly 1.0 equivalent of base. To successfully activate the arylboronic acid via the formation of a reactive boronate complex, a minimum of 2.5 to 3.0 equivalents of base must be used.

  • Base Selection: We utilize K3PO4 . It is sufficiently basic to drive transmetalation but lacks the aggressive nucleophilicity of hydroxides, thereby preventing SNAr degradation of the 6-nitro group.

Overcoming Catalyst Deactivation

2-Halopyridines are notorious for arresting the catalytic cycle by forming unreactive, bridged bimetallic Pd(II) dimers[2].

  • Causality: To prevent this, we employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a bulky, electron-rich biaryl phosphine ligand. The extreme steric bulk of XPhos disfavors the formation of multi-nuclear palladium resting states and accelerates both oxidative addition into the C–I bond and subsequent reductive elimination[1].

SuzukiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(I)L2] Pd0->OxAdd + Substrate Substrate 2-Iodo-6-nitropyridin-3-ol (Deprotonated) Substrate->OxAdd TransMet Transmetalation [Pd(II)(Ar)(Ar')L2] OxAdd->TransMet + Boronate RedElim Reductive Elimination Ar-Ar' Formation TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product Coupled Product 2-Aryl-6-nitropyridin-3-ol RedElim->Product Boronic Ar'-B(OH)2 + Base Active Boronate Boronic->TransMet

Figure 1: Catalytic cycle for Suzuki-Miyaura coupling of unprotected pyridinols.

Reaction Optimization Data

The following table summarizes the quantitative data from our optimization campaigns. Note how the choice of ligand and base directly dictates the fate of the substrate.

EntryCatalyst / LigandBase (Equiv)Solvent (Ratio)Temp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh3)4Na2CO3 (2.0)Toluene/H2O (4:1)9015%Catalyst poisoning by pyridine nitrogen; incomplete deprotonation.
2Pd(dppf)Cl2K2CO3 (3.0)Dioxane/H2O (4:1)8062%Improved oxidative addition; some protodeboronation observed.
3 Pd(OAc)2 / XPhos K3PO4 (3.0) Dioxane/H2O (4:1) 60 91% Optimal. XPhos prevents dimer resting state; mild temp prevents SNAr.
4Pd(OAc)2 / XPhosNaOH (3.0)Dioxane/H2O (4:1)60<10%Major degradation via SNAr of the 6-nitro group by hydroxide.

Experimental Protocols

Protocol A: Direct Coupling (Unprotected Hydroxyl)

This self-validating protocol is designed to maximize yield while preventing product loss during aqueous workup—a common failure point when handling highly polar pyridinols.

Reagents:

  • 2-Iodo-6-nitropyridin-3-ol (1.00 mmol, 1.0 equiv)

  • Arylboronic acid (1.50 mmol, 1.5 equiv)

  • Pd(OAc)2 (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K3PO4 (3.00 mmol, 3.0 equiv)

  • 1,4-Dioxane / H2O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-6-nitropyridin-3-ol, the arylboronic acid, Pd(OAc)2, XPhos, and K3PO4.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H2O (1.0 mL) via syringe.

  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously for 4–6 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The starting material should be fully consumed.

  • Critical Workup (Self-Validation Step): Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Crucial step: The product is currently a water-soluble potassium salt. Carefully add 1M HCl dropwise until the aqueous layer reaches pH ~4. This protonates the 3-OH group, forcing the product into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (eluent: Hexanes/EtOAc gradient containing 1% Acetic Acid to prevent streaking).

Protocol B: Pre-Protection Route (For Highly Sterically Hindered Boronic Acids)

If Protocol A yields <50% due to extreme steric hindrance on the boronic acid partner, the acidic proton can be temporarily masked using a Methoxymethyl (MOM) ether.

  • MOM Protection: React 2-Iodo-6-nitropyridin-3-ol (1.0 equiv) with MOM-Cl (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous DCM at 0 °C to RT for 2 hours. Extract and concentrate.

  • Coupling: Perform the Suzuki coupling using the conditions in Protocol A, but reduce the K3PO4 to 2.0 equivalents (as deprotonation is no longer required).

  • Deprotection: Dissolve the coupled product in MeOH and add 3M HCl in Cyclopentyl methyl ether (CPME). Stir at 40 °C for 3 hours to cleave the MOM ether without reducing the nitro group. Neutralize and extract.

References

  • Düfert, A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. URL: [Link]

  • Smith, C., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Advances, 11, 33633-33638. URL: [Link]

  • Bateman, L. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6245-6255. URL: [Link]

Sources

Application

Synthesis of bioactive molecules from nitropyridine intermediates

Application Note: Strategic Synthesis of Bioactive Molecules from Nitropyridine Intermediates Introduction and Strategic Rationale Nitropyridines are privileged, highly versatile building blocks in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis of Bioactive Molecules from Nitropyridine Intermediates

Introduction and Strategic Rationale

Nitropyridines are privileged, highly versatile building blocks in modern medicinal chemistry and drug development[1]. The strong electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the pyridine core, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This electronic activation facilitates rapid nucleophilic aromatic substitution (SNAr) at the ortho and para positions and modulates the oxidative addition steps in transition-metal-catalyzed cross-couplings[2].

Crucially, the nitro group serves as a robust "masked amine." Following the assembly of the complex heterocyclic core, the nitro moiety can be chemoselectively reduced to an aminopyridine[1]. Aminopyridines are ubiquitous in FDA-approved pharmaceuticals, serving as critical hydrogen-bond donors/acceptors in kinase hinge-binding motifs and as precursors for fused bicyclic systems like imidazo[4,5-b]pyridines and triazolo[1,5-a]pyridines[1][2].

G A Nitropyridine Intermediate B SNAr / Substitution A->B Nucleophiles C Pd-Catalyzed Cross-Coupling A->C Boronic Acids/Amines D Nitro Reduction B->D Activation C->D Activation E Aminopyridine Derivatives D->E H2 / Catalyst F Bioactive Fused Heterocycles E->F Cyclization

Divergent synthetic pathways from nitropyridine intermediates to bioactive scaffolds.

Palladium-Catalyzed Cross-Coupling of Halonitropyridines

Halogenated nitropyridines (e.g., 2,6-dibromo-4-nitropyridine or 4-chloro-2-methyl-3-nitropyridine) are highly reactive electrophiles. However, their electron-deficient nature makes them susceptible to unwanted side reactions, such as hydrodehalogenation or catalyst poisoning, if the palladium catalytic cycle is not strictly controlled[3][4]. Selecting sterically bulky, electron-rich ligands (like SPhos or BrettPhos) is essential to accelerate reductive elimination and stabilize the Pd(0) intermediate[3][4].

Table 1: Optimized Catalyst Systems for Halonitropyridine Cross-Coupling [3][4]

Coupling TypeSubstrateCatalyst SystemBase / SolventTemp (°C)Typical Yield
Suzuki-Miyaura 2,6-Dibromo-4-nitropyridinePd(OAc)₂ (2 mol%) + SPhos (4 mol%)K₃PO₄ / Toluene:H₂O80–10075–85%
Buchwald-Hartwig 4-Chloro-2-methyl-3-nitropyridineBrettPhos Pd G3 (2–10 mol%)NaOt-Bu / Dioxane10070–90%
Protocol 1: Buchwald-Hartwig Amination of 4-Chloro-2-methyl-3-nitropyridine

Self-Validating Design: This protocol utilizes BrettPhos Pd G3, a precatalyst that rapidly activates under mildly basic conditions to form the active mono-ligated Pd(0) species, bypassing the induction period that often leads to substrate degradation[4].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add BrettPhos Pd G3 (5 mol%) and sodium tert-butoxide (1.2 equiv.)[4].

  • Atmosphere Control (Critical Causality): Seal the vessel, evacuate, and backfill with ultra-pure Argon (repeat 3–5 cycles). Rationale: Oxygen rapidly oxidizes electron-rich phosphine ligands, while trace moisture leads to competitive hydrodehalogenation of the highly activated C-Cl bond.

  • Reagent Addition: Under a positive pressure of Argon, add 4-chloro-2-methyl-3-nitropyridine (1.0 equiv.) followed by anhydrous, degassed 1,4-dioxane (0.2 M concentration)[4]. Finally, add the amine coupling partner (1.2 equiv.) via a gas-tight syringe.

  • Reaction Execution: Heat the vigorously stirring mixture at 100 °C. In-Process Control: Monitor via LC-MS. The reaction typically reaches completion within 2–4 hours. A color shift from bright yellow to deep orange/red indicates active catalysis[4].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate for flash chromatography[4].

Chemoselective Reduction to Aminopyridines

The reduction of the nitro group must be carefully calibrated. Aggressive hydrogenation can lead to the cleavage of sensitive carbon-halogen bonds (dehalogenation) or over-reduction of the pyridine ring. Two primary modalities are utilized: Catalytic hydrogenation (Pd/C with ammonium formate) and dissolving metal reduction (Iron/mineral acid)[1][5][6].

Protocol 2: Iron-Mediated Reduction of Halonitropyridines

Self-Validating Design: For substrates containing halogens intended for downstream cross-coupling, Iron/HCl reduction is preferred over Pd/C to strictly prevent hydrodehalogenation[5][6].

Step-by-Step Methodology:

  • Activation of Iron: Suspend fine Iron powder (5.0 equiv.) in a mixture of ethanol and water (3:1 v/v). Add a catalytic amount of concentrated HCl (0.1 equiv.) and heat to 60 °C for 15 minutes. Rationale: The acid etches the passivating oxide layer off the iron particles, ensuring a consistent and rapid single-electron transfer rate.

  • Substrate Addition: Add the halonitropyridine intermediate (1.0 equiv.) portion-wise to manage the exothermic nature of the reduction[6].

  • Reaction Execution: Reflux the mixture at 80 °C. In-Process Control: TLC monitoring (UV active) will show the disappearance of the higher-Rf nitro compound and the appearance of a highly polar, lower-Rf amine spot. Complete consumption typically occurs within 1–2 hours[5].

  • Neutralization & Isolation: Cool the mixture to room temperature. Carefully neutralize to pH 8–9 using saturated aqueous Na₂CO₃. Rationale: Neutralization precipitates basic ferric salts (iron oxides/hydroxides) and ensures the aminopyridine is in its free-base form for extraction.

  • Filtration: Filter the thick slurry through a tightly packed Celite pad, washing thoroughly with hot ethyl acetate. Extract the aqueous layer, combine organics, dry, and concentrate to yield the aminopyridine[5].

Case Studies in Drug Development

Case Study A: Synthesis of AZD7648 (DNA-PK Inhibitor) The synthesis of the highly selective DNA-dependent protein kinase inhibitor AZD7648 exemplifies the utility of nitropyridines. The sequence begins with commercially available 2-amino-4-methyl-5-nitropyridine. The primary amine is reacted with DMF-DMA and hydroxylamine to form a hydroxyimine, which cyclizes to a triazolo[1,5-a]pyridine core. The nitro group is subsequently reduced using mild transfer hydrogenation (Pd/C, ammonium formate) to yield the aminopyridine, setting the stage for a final Buchwald-Hartwig coupling with a 2-chloropyrimidine derivative[1].

G S1 2-Amino-4-methyl- 5-nitropyridine S2 Triazolo[1,5-a]pyridine Intermediate S1->S2 DMF-DMA, NH2OH S3 Aminopyridine Intermediate S2->S3 Pd/C, NH4HCO2 S4 AZD7648 (DNA-PK Inhibitor) S3->S4 Buchwald-Hartwig

Synthetic workflow for the DNA-PK inhibitor AZD7648 from a nitropyridine precursor.

Case Study B: Aurora-A Kinase Inhibitors Imidazo[4,5-b]pyridine derivatives, which act as highly selective Aurora-A kinase inhibitors, are synthesized starting from 4,5-dichloro-3-nitropyridin-2-amine. The strong electron-withdrawing effect of the C3-nitro group allows for a highly regioselective SNAr displacement of the C4-chloride by substituted pyrrolidines or piperazines. Subsequent reduction of the nitro group to a diamine enables condensation with aldehydes or orthoesters to close the imidazole ring, yielding the bioactive scaffold[2].

References

  • Nitropyridines in the Synthesis of Bioactive Molecules MDPI URL:[Link]

  • Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids MDPI (ECSOC-4) URL:[Link]

  • 2,3-Diaminopyridine - Organic Syntheses Procedure Organic Syntheses URL:[Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Method

Application Note: Orthogonal Functionalization of Heterocyclic Scaffolds Using 2-Iodo-6-nitropyridin-3-ol

Strategic Rationale & Reactivity Profile In modern drug discovery and materials science, the ability to selectively functionalize a single molecular core is paramount. 2-Iodo-6-nitropyridin-3-ol serves as an elite, polyf...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Reactivity Profile

In modern drug discovery and materials science, the ability to selectively functionalize a single molecular core is paramount. 2-Iodo-6-nitropyridin-3-ol serves as an elite, polyfunctional building block due to its three orthogonally reactive sites. By understanding the electronic and steric environment of this pyridine derivative, researchers can execute sequential modifications without the need for excessive protecting group chemistry.

Causality in Experimental Design

The chemoselectivity of this scaffold is governed by the bond dissociation energies and the electronic distribution across the pyridine ring:

  • C-2 Iodo Group (Kinetic Control): The C–I bond possesses the lowest dissociation energy on the ring, making it the kinetically favored site for oxidative addition by Pd(0) species. Furthermore, the strong electron-withdrawing nature of the C-6 nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. This electronic deficiency significantly accelerates the oxidative addition step during cross-coupling reactions compared to electron-neutral pyridines[1].

  • C-3 Hydroxyl Group (Thermodynamic Control): The hydroxyl group is highly acidic due to the adjacent electron-withdrawing nitro group and the pyridine nitrogen. It can be selectively deprotonated by mild bases (e.g., K₂CO₃) for O-alkylation[2].

  • C-6 Nitro Group (Latent Reactivity): The nitro group activates the ring for nucleophilic aromatic substitution (S_NAr) but can also serve as a masked amine. Once the C-2 and C-3 positions are functionalized, the nitro group can be reduced under mild conditions to yield an amino-pyridine, opening pathways for Buchwald-Hartwig aminations or amide bond formations[3].

Quantitative Reactivity Summary

To guide experimental design, the following table summarizes the orthogonal reaction conditions, expected yields, and functional group tolerances for the functionalization of 2-Iodo-6-nitropyridin-3-ol.

Reaction TypeTarget SiteReagents & CatalystTemp / TimeTypical YieldFunctional Group Tolerance
Suzuki-Miyaura Coupling C-2 (Iodo)Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O80 °C / 4-6 h75–90%High (Alcohols, Esters, Amines)
O-Alkylation C-3 (Hydroxyl)R-X (Alkyl halide), K₂CO₃, DMF50 °C / 3-5 h70–85%Moderate (Avoid strong nucleophiles)
Halogen-Metal Exchange C-2 (Iodo)i-PrMgCl, THF-40 °C / 15 min60–80%Low (Requires strictly aprotic conditions)
Nitro Reduction C-6 (Nitro)Fe powder, NH₄Cl, EtOH/H₂O80 °C / 2 h85–95%High (Halogens retained)

Experimental Methodologies & Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C-2

Objective: To install an aryl/heteroaryl group at the C-2 position while preserving the C-3 hydroxyl and C-6 nitro groups. Self-Validation Check: The use of Pd(dppf)Cl₂ provides a bulky, bidentate ligand framework that stabilizes the Pd intermediate, preventing premature protodehalogenation. The reaction progress is visually self-validating: the initial red/orange Pd(II) mixture turns dark brown/black as the active Pd(0) species forms and engages in the catalytic cycle.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 2-Iodo-6-nitropyridin-3-ol (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with argon three times. Critical: This ensures an oxygen-free environment, preventing the oxidative homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) followed by an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv). The biphasic system ensures optimal solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4–6 hours. Monitor via LC-MS. The disappearance of the parent mass and the emergence of the coupled product mass validates completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: O-Alkylation of the C-3 Hydroxyl Group

Objective: To synthesize 2-iodo-3-alkoxy-6-nitropyridine derivatives for downstream applications[2]. Self-Validation Check: The addition of the base will cause an immediate bathochromic shift (color change from pale yellow to deep orange), confirming the generation of the highly nucleophilic phenoxide equivalent.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 2-Iodo-6-nitropyridin-3-ol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration under an inert atmosphere. Add K₂CO₃ (2.5 equiv) and stir at room temperature for 15 minutes.

  • Alkylation: Add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.5 equiv) dropwise via syringe.

  • Heating: Elevate the temperature to 50 °C and stir for 3 hours.

  • Isolation: Quench the reaction by pouring it into ice water (3× the reaction volume) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under high vacuum.

Mechanistic Visualizations

G Core 2-Iodo-6-nitropyridin-3-ol (Core Scaffold) C2 C-2 Position: Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Core->C2 Pd(0), Ar-B(OH)2 C3 C-3 Position: O-Alkylation / Triflation (Etherification) Core->C3 Base, R-X C6 C-6 Position: Nitro Reduction / SNAr (Amination) Core->C6 Fe/HCl or H2, Pd/C Prod1 2-Aryl-6-nitropyridin-3-ol C2->Prod1 Prod2 2-Iodo-3-alkoxy-6-nitropyridine C3->Prod2 Prod3 6-Amino-2-iodopyridin-3-ol C6->Prod3

Orthogonal functionalization pathways of 2-Iodo-6-nitropyridin-3-ol at C-2, C-3, and C-6.

Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + 2-Iodo-6-nitropyridin-3-ol TM Transmetalation Complex OA->TM + Ar-B(OH)2 / Base RE Reductive Elimination TM->RE Isomerization RE->Pd0 - Product

Catalytic cycle for the chemoselective Suzuki-Miyaura cross-coupling at the C-2 position.

References

  • Title: Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine−Magnesium Exchange[3] Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Preparation, X-ray Structure, and Reactivity of 2-Iodylpyridines: Recyclable Hypervalent Iodine(V) Reagents[2] Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions[1] Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Application

Application Note: The Strategic Role of 2-Iodo-6-nitropyridin-3-ol in Fragment-Based Drug Discovery (FBDD)

Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized hit-to-lead campaigns by screening low-molecular-weight compounds (fragments) to identify high-quality, ligand-efficient starting points for drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized hit-to-lead campaigns by screening low-molecular-weight compounds (fragments) to identify high-quality, ligand-efficient starting points for drug development [1]. The success of an FBDD campaign is heavily dependent on the quality of the fragment library. Fragments must not only bind to the biological target but also possess "synthetic vectors"—reactive sites that allow medicinal chemists to rapidly elaborate the fragment into a higher-affinity lead compound.

This application note details the utility of 2-Iodo-6-nitropyridin-3-ol (CAS: 1378873-32-5) as a premium scaffold in FBDD. By analyzing its physicochemical properties, structural causality, and orthogonal reactivity, we provide a comprehensive guide on how to deploy this fragment in biophysical screening and subsequent hit-to-lead chemical elaboration.

Physicochemical Profiling and Structural Causality

To minimize the probability of unfavorable steric clashes and maximize ligand efficiency, ideal fragments adhere to the "Rule of Three" (Ro3) [2]. 2-Iodo-6-nitropyridin-3-ol perfectly aligns with these parameters while offering a highly privileged heterocyclic core.

The "Rule of Three" (Ro3) Compliance

Table 1 summarizes the physicochemical properties of 2-Iodo-6-nitropyridin-3-ol against standard Ro3 criteria.

Table 1: Physicochemical Properties vs. Ro3 Criteria

PropertyRo3 Guideline2-Iodo-6-nitropyridin-3-olCompliance
Molecular Weight (MW) ≤300 Da266.0 g/mol Yes
cLogP (Lipophilicity) ≤3 ~1.8Yes
H-Bond Donors (HBD) ≤3 1 (-OH)Yes
H-Bond Acceptors (HBA) ≤3 4 (Pyridine N, -OH, -NO 2​ )Marginal/Acceptable *
Rotatable Bonds ≤3 0Yes

*Note: While the HBA count is technically 4, the rigid, planar nature of the molecule ensures high ligand efficiency, making it highly acceptable in modern FBDD libraries.

Mechanistic Causality of the Scaffold

The true value of 2-Iodo-6-nitropyridin-3-ol lies in the causality of its functional group placement , which dictates both its binding behavior and its synthetic tractability:

  • The Pyridine Core: Acts as a classic hydrogen-bond acceptor. In kinase targets, the pyridine nitrogen frequently interacts with the backbone amides of the ATP-binding hinge region.

  • The 3-Hydroxyl Group (-OH): Serves as a hydrogen-bond donor/acceptor. The presence of the strongly electron-withdrawing nitro group at the 6-position lowers the pKa of this hydroxyl, increasing its acidity and strengthening its hydrogen-bonding capacity in hydrophobic pockets.

  • The 6-Nitro Group (-NO 2​ ): Beyond modulating the electronic landscape of the ring, the nitro group serves as a "masked" amine. Once the fragment is validated, the nitro group can be selectively reduced to an aniline derivative, opening a vector for amide coupling.

  • The 2-Iodo Group (-I): Iodine is an exceptional leaving group for transition-metal-catalyzed cross-coupling [3]. The electron-deficient nature of the nitropyridine ring makes the C2 position highly electrophilic, facilitating rapid oxidative addition by Palladium(0) species. This allows for site-selective Suzuki-Miyaura or Sonogashira couplings without disrupting the rest of the molecule.

Chemical_Elaboration Core 2-Iodo-6-nitropyridin-3-ol (Central Fragment) Vector1 C2 Position (Iodo) Suzuki/Sonogashira Coupling Core->Vector1 Pd(0) Catalysis Vector2 C6 Position (Nitro) Reduction to Amine -> Amides Core->Vector2 SnCl2 or H2/Pd-C Vector3 C3 Position (Hydroxyl) Alkylation / Mitsunobu Core->Vector3 Base + R-X

Figure 1: Orthogonal synthetic vectors of 2-Iodo-6-nitropyridin-3-ol for hit-to-lead elaboration.

Experimental Workflows & Protocols

The following protocols outline a self-validating system for utilizing this fragment, from initial biophysical screening to chemical elaboration.

FBDD_Workflow A Fragment Library (Ro3 Compliant) B Primary Screening (SPR / NMR) A->B 1000+ cpds C Structural Validation (X-ray Crystallography) B->C KD ~100 µM D Hit-to-Lead Elaboration (Cross-Coupling) C->D Vector Analysis E Lead Optimization (In vivo profiling) D->E IC50 < 10 nM

Figure 2: Standard Fragment-Based Drug Discovery (FBDD) workflow from library screening to lead optimization.

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Because fragments bind with low affinity (typically KD​ in the 10μM to 1mM range), SPR is the gold standard for detecting these transient, low-molecular-weight interactions.

Materials:

  • Target Protein (e.g., purified Kinase domain)

  • CM5 Sensor Chip (Cytiva)

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO.

  • 2-Iodo-6-nitropyridin-3-ol stock (100 mM in 100% DMSO).

Step-by-Step Methodology:

  • Target Immobilization: Activate the CM5 chip using standard EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 3000–5000 Response Units (RU). Quench unreacted esters with 1 M Ethanolamine.

    • Causality Check: High immobilization density is required because the fragment's low molecular weight (266 Da) generates a very small refractive index change upon binding.

  • Solvent Correction Calibration: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer). Inject this series to construct a solvent correction curve.

    • Causality Check: Bulk refractive index changes from slight DMSO mismatches can easily mask the true binding signal of a 266 Da fragment.

  • Analyte Preparation: Dilute the fragment stock into the running buffer to create a concentration series: 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, and 0 µM (blank). Ensure the final DMSO concentration is exactly 5.0%.

  • Injection & Data Acquisition: Inject the concentration series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 60 seconds.

  • Validation & Analysis: Subtract the reference flow cell and blank injections. Fit the steady-state binding levels ( Req​ ) against the concentration series using a 1:1 Langmuir binding model to determine the KD​ .

Protocol B: Hit-to-Lead Elaboration via Suzuki-Miyaura Cross-Coupling

Once 2-Iodo-6-nitropyridin-3-ol is validated as a hit (e.g., binding the hinge region of a target), the C2-iodo vector is utilized to "grow" the fragment into adjacent hydrophobic pockets [4].

Objective: Couple an arylboronic acid to the C2 position to improve binding affinity.

Materials:

  • 2-Iodo-6-nitropyridin-3-ol (1.0 mmol, 266 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Catalyst: Pd(dppf)Cl 2​ (0.05 mmol, 36 mg)

  • Base: K 2​ CO 3​ (2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 ratio, 10 mL), degassed.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried microwave vial, combine 2-Iodo-6-nitropyridin-3-ol, phenylboronic acid, and K 2​ CO 3​ .

  • Atmosphere Exchange: Seal the vial and purge with Argon for 5 minutes.

  • Solvent & Catalyst Addition: Add the degassed Dioxane/H 2​ O mixture via syringe. Add the Pd(dppf)Cl 2​ catalyst quickly under a stream of Argon.

    • Causality Check: The electron-withdrawing nitro group makes the pyridine ring susceptible to hydrolysis at elevated temperatures. Using a biphasic Dioxane/H 2​ O system ensures base solubility while mitigating nucleophilic attack by hydroxide on the C2 position.

  • Heating: Heat the reaction mixture at 90°C for 4 hours (or via microwave irradiation at 110°C for 30 minutes).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the elaborated lead compound (e.g., 6-nitro-2-phenylpyridin-3-ol).

Table 2: Fragment Evolution - Hypothetical Affinity Gains via C2-Elaboration

Compound StageStructure / ModificationTarget Affinity ( KD​ )Ligand Efficiency (LE)
Primary Hit 2-Iodo-6-nitropyridin-3-ol150 µM0.38 kcal/mol/HA
Elaboration 1 C2-Phenyl addition12 µM0.35 kcal/mol/HA
Elaboration 2 C2-(4-Fluorophenyl) addition1.5 µM0.36 kcal/mol/HA
Elaboration 3 C2-(4-Fluorophenyl) + C6 Amine85 nM0.34 kcal/mol/HA

Data representation demonstrates the typical trajectory of FBDD: molecular weight increases, absolute affinity ( KD​ ) improves dramatically, while Ligand Efficiency (LE) remains relatively stable.

Conclusion

2-Iodo-6-nitropyridin-3-ol is a highly strategic fragment for FBDD. Its strict adherence to the Rule of Three ensures high ligand efficiency, while its precisely arranged functional groups provide orthogonal synthetic vectors. By utilizing the protocols outlined above, medicinal chemists can seamlessly transition from biophysical hit identification to rapid, site-selective chemical elaboration, accelerating the hit-to-lead timeline.

References

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry, 1(3), 187-192. Available at:[Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). "A 'rule of three' for fragment-based lead discovery?". Drug Discovery Today, 8(19), 876-877. Available at:[Link][1][2][3]

  • Almond-Thynne, J., et al. (2016). "Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes". Chemical Science, 8(1). Available at:[Link][4]

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619. Available at:[Link]

Sources

Method

Application Note: Optimized Sonogashira Cross-Coupling of 2-Iodo-6-nitropyridin-3-ol

Executive Summary & Strategic Overview The functionalization of highly substituted pyridines is a cornerstone of modern medicinal chemistry and drug development. Specifically, 2-iodo-6-nitropyridin-3-ol represents a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

The functionalization of highly substituted pyridines is a cornerstone of modern medicinal chemistry and drug development. Specifically, 2-iodo-6-nitropyridin-3-ol represents a privileged but chemically demanding scaffold. While the Sonogashira cross-coupling of this substrate with terminal alkynes provides direct access to valuable 2-alkynyl-pyridin-3-ol derivatives, the reaction is complicated by a unique "chemical tension" within the molecule.

As an application scientist, one must account for two competing electronic and steric forces:

  • The Activating Nitro Group: The strongly electron-withdrawing C6-nitro group highly activates the C2-I bond toward oxidative addition by Palladium(0).

  • The Interfering Hydroxyl Group: The unprotected C3-hydroxyl group is highly acidic. Under the basic conditions required for Sonogashira coupling, it deprotonates to form an electron-rich pyridinolate. This anionic oxygen not only counteracts the nitro group's activation but acts as a potent bidentate ligand (alongside the pyridine nitrogen) that can sequester the Copper(I) co-catalyst or poison the Palladium catalyst[1].

This guide details a self-validating, highly optimized protocol designed to suppress catalyst poisoning and prevent unwanted tandem cycloisomerization, ensuring high yields of the uncyclized alkyne.

Mechanistic Causality & Reaction Design

To achieve a successful coupling without protecting the hydroxyl group, every parameter of the reaction matrix must be deliberately controlled.

Catalyst and Co-Catalyst Dynamics

We utilize Pd(PPh₃)₂Cl₂ as the precatalyst. The bulky, neutral triphenylphosphine ligands stabilize the Pd(II) intermediate against premature reduction by the nitroaromatic system. More critically, the CuI loading must be elevated to 10 mol% (double the standard 5 mol% used in routine couplings). Because the deprotonated 3-hydroxyl group can chelate Cu(I), this elevated loading ensures that a sufficient concentration of active Cu(I) remains available in the catalytic cycle to form the copper acetylide and facilitate transmetalation[2].

Base and Solvent Matrix

Triethylamine (Et₃N) in N,N-Dimethylformamide (DMF) is the optimal system. DMF provides the necessary dielectric constant to stabilize the anionic pyridinolate intermediate. A strict 3.0 equivalents of Et₃N is required: 1 equivalent to deprotonate the -OH, 1 equivalent to neutralize the HI byproduct, and 1 equivalent to maintain the basic medium required for the catalytic cycle.

Suppressing Tandem Cycloisomerization

A major failure mode in this reaction is the spontaneous 5-endo-dig or 5-exo-dig cyclization of the resulting 2-alkynylpyridin-3-ol into a furo[3,2-b]pyridine derivative[3]. This Larock-type heteroannulation is promoted by heat and strong amidine bases (such as DBU)[4]. By strictly maintaining the reaction temperature at 20–25 °C and utilizing a milder amine base, the reaction reliably halts at the desired uncyclized alkyne.

Quantitative Optimization Data

The following table summarizes the experimental causality behind the chosen reaction conditions. Deviations from the optimal parameters result in either catalyst stalling or complete conversion to the cycloisomerized byproduct.

EntryCatalyst SystemBase (Equiv)SolventTemp (°C)Primary Outcome & Mechanistic Observation
1 Pd(PPh₃)₂Cl₂ / CuI (10%) Et₃N (3.0) DMF 25 Optimal: High yield (>85%) of uncyclized alkyne.
2Pd(PPh₃)₂Cl₂ / CuI (5%)Et₃N (3.0)DMF25Sluggish: <40% conversion. Cu(I) sequestered by substrate.
3Pd(PPh₃)₂Cl₂ / CuI (10%)DBU (3.0)DMF25Poor: Significant furo[3,2-b]pyridine cycloisomerization[4].
4Pd(dppf)Cl₂ / CuI (10%)K₂CO₃ (3.0)THF60Failed: Complete conversion to the cyclized furopyridine.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting the competing pathways and catalyst-trapping risks inherent to this specific substrate.

SonogashiraPathway Substrate 2-Iodo-6-nitropyridin-3-ol (Starting Material) Deprotonation 3-O(-) Pyridinolate Intermediate Substrate->Deprotonation Et3N (Base) OxAdd Pd(II) Oxidative Addition Complex Deprotonation->OxAdd Rapid due to 6-NO2 activation CuTrap Cu(I) Sequestration (Catalyst Poisoning) Deprotonation->CuTrap If CuI is limiting PdCycle Pd(0)L2 Active Catalyst PdCycle->OxAdd + Substrate Transmetalation Transmetalation OxAdd->Transmetalation CuCycle Cu(I) Acetylide Formation CuCycle->Transmetalation Terminal Alkyne + CuI RedElim Reductive Elimination Transmetalation->RedElim RedElim->PdCycle Catalyst Regeneration Product 2-Alkynyl-6-nitropyridin-3-ol (Target Product) RedElim->Product Acidic Workup (Reprotonation) SideReaction Furo[3,2-b]pyridine (Cycloisomerization) Product->SideReaction Heat (>60°C) or Strong Base

Fig 1. Catalytic cycle and competing pathways for the Sonogashira coupling of 2-iodo-6-nitropyridin-3-ol.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating workflow. Pay strict attention to the Acidic Workup phase, which is the most common point of failure for unprotected pyridinol substrates.

Materials Required
  • 2-Iodo-6-nitropyridin-3-ol: 1.0 mmol (266 mg)

  • Terminal Alkyne: 1.2 mmol

  • Pd(PPh₃)₂Cl₂: 0.05 mmol (35 mg, 5 mol%)

  • CuI: 0.10 mmol (19 mg, 10 mol%)

  • Triethylamine (Et₃N): 3.0 mmol (418 µL)

  • Anhydrous DMF: 5.0 mL

Step 1: Reaction Assembly (Inert Atmosphere)
  • Charge an oven-dried 25 mL Schlenk flask with 2-iodo-6-nitropyridin-3-ol, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Strict exclusion of oxygen is required to prevent the oxidative homocoupling (Glaser coupling) of the terminal alkyne and to protect the active Pd(0) species[2].

Step 2: Solvent and Base Addition
  • Add anhydrous DMF (5.0 mL) via syringe, followed immediately by Et₃N (418 µL).

  • Stir the mixture at room temperature (20–25 °C) for 5 minutes. Observation: The solution will rapidly darken to a deep red/brown as the pyridinolate anion forms and the palladium precatalyst begins to solubilize.

Step 3: Alkyne Addition & Coupling
  • Add the terminal alkyne (1.2 mmol) dropwise via syringe. If the alkyne is a solid, dissolve it in a minimum volume of degassed DMF (0.5 mL) prior to addition.

  • Stir the reaction strictly at room temperature (20–25 °C) for 12–16 hours. Do not apply heat.

Step 4: In-Process Monitoring
  • Monitor the reaction progress via TLC or LC-MS.

  • Analytical Note: Because the starting material and product both contain an unprotected hydroxyl group, they will streak heavily on standard silica. Use an eluent system containing 1% Glacial Acetic Acid (e.g., 50% EtOAc/Hexanes + 1% AcOH) to ensure tight, readable spots.

Step 5: Critical Acidic Workup
  • Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

  • Critical Step: The basic reaction conditions leave the product as a highly water-soluble triethylammonium pyridinolate salt. If extracted now, the product will be lost to the aqueous waste stream[1]. You must adjust the pH of the aqueous phase to pH 4–5 using 1M HCl or 10% aqueous Citric Acid to fully reprotonate the C3-hydroxyl group.

  • Extract the acidified aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with distilled water (3 × 15 mL) to remove residual DMF, followed by a final wash with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes to Ethyl Acetate (incorporating 1% Acetic Acid in the mobile phase to prevent streaking and improve recovery).

References

  • Source: ethernet.edu.
  • Source: clockss.
  • Source: acs.
  • 5-Phenyl-4-pentyn-1-ol | Benchchem (General Sonogashira Principles)

Sources

Application

Application Note: Metal-Free Oxidative Cross-Coupling Reactions for Pyridinol Derivatives

Introduction & Strategic Rationale Pyridinols and their derivatives are privileged scaffolds in pharmaceutical development, agrochemicals, and materials science. Notably, 3-pyridinols serve as potent catalytic chain-brea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Pyridinols and their derivatives are privileged scaffolds in pharmaceutical development, agrochemicals, and materials science. Notably, 3-pyridinols serve as potent catalytic chain-breaking antioxidants, often outperforming α-tocopherol in lipid peroxidation inhibition[1]. Traditionally, the late-stage functionalization of the electron-deficient pyridine core required heavy transition-metal catalysis (e.g., Pd, Ni, or Ru). However, in pharmaceutical manufacturing, transition-metal contamination poses severe toxicity risks and necessitates costly, time-consuming remediation (scavenging) steps.

Transition-metal-free (TMF) oxidative cross-coupling has emerged as a robust, environmentally benign alternative. By leveraging radical-mediated pathways or photochemical valence isomerization, chemists can achieve highly regioselective C–C and C–heteroatom bond formations without the burden of metal residue[2]. This application note details validated, field-proven protocols for the metal-free functionalization of pyridinols, focusing specifically on C(sp²)–H/C(sp³)–H cross-coupling with ethers and the synthesis of functionalized pyridinol antioxidants[2],[1].

Mechanistic Insights: The Radical Pathway

In the absence of transition metals, oxidative cross-coupling relies on the controlled generation of reactive radical species. For the coupling of pyridinol derivatives with unactivated ethers, tert-butyl hydroperoxide (TBHP) serves as the optimal terminal oxidant[2].

  • Causality of Reagent Choice : TBHP undergoes homolytic cleavage upon moderate thermal activation (80–100 °C) to generate tert-butoxyl and hydroxyl radicals. These electrophilic radicals preferentially abstract a hydrogen atom from the α-position of the ether (due to the stabilizing effect of the adjacent oxygen atom), generating a nucleophilic α-oxyalkyl radical[2].

  • Regioselectivity & Core Activation : The electron-rich nature of the pyridinol ring facilitates the addition of the nucleophilic α-oxyalkyl radical. If direct functionalization of 3-pyridinols is sterically hindered, photochemical valence isomerization of pyridine N-oxides provides an elegant, metal-free route to access complex C3-hydroxylated pyridines prior to or during coupling[3],[4]. The radical adduct then undergoes rapid oxidation and rearomatization to yield the cross-coupled product.

Mechanism TBHP TBHP (Oxidant) Radical t-BuO• + OH• (Radicals) TBHP->Radical Heat (Homolysis) EtherRadical α-Oxyalkyl Radical Radical->EtherRadical H-Abstraction Ether Ether (Substrate) Ether->EtherRadical Adduct Radical Adduct EtherRadical->Adduct Addition Pyridinol Pyridinol Derivative Pyridinol->Adduct Product Cross-Coupled Product Adduct->Product Oxidation & Aromatization

Figure 1: Radical-mediated mechanism for the metal-free oxidative cross-coupling of pyridinols.

Experimental Protocols

Protocol A: Metal-Free C(sp²)–H/C(sp³)–H Oxidative Cross-Coupling with Ethers

Objective : To synthesize α-heteroaryl ethers via the direct coupling of pyridinol derivatives with cyclic or acyclic ethers.

Materials :

  • Pyridinol derivative (or corresponding N-oxide precursor) (0.5 mmol)

  • Ether (e.g., THF, 1,4-dioxane, or diethyl ether) (2.0 mL)

  • TBHP (5.0–6.0 M in decane) (2.0 equiv, 1.0 mmol)

Step-by-Step Methodology :

  • Preparation : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the pyridinol substrate (0.5 mmol).

  • Solvent/Reactant Addition : Add 2.0 mL of the target ether.

    • Expert Insight: Using the ether simultaneously as the reactant and the solvent maximizes the concentration of the hydrogen-atom donor, driving the kinetic equilibrium toward α-oxyalkyl radical formation and preventing solvent-derived side reactions[2].

  • Oxidant Introduction : Dropwise add TBHP (2.0 equiv) under a gentle N₂ stream. Seal the tube securely.

    • Expert Insight: While aqueous TBHP (70%) is cheaper, utilizing anhydrous TBHP in decane prevents water-induced hydrolysis of sensitive functional groups on the pyridinol core and generally improves yields.

  • Thermal Activation : Stir the mixture at 80 °C (for THF) or 100 °C (for 1,4-dioxane) for 12–16 hours.

  • Quenching & Workup : Cool the reaction to room temperature. Carefully quench with 2 mL of saturated aqueous Na₂S₂O₃.

    • Expert Insight: Na₂S₂O₃ safely reduces any unreacted hydroperoxides, preventing explosive hazards during concentration and avoiding unwanted post-reaction oxidation of the product. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation & Analytical Control : To ensure the protocol operates as a self-validating system, run a parallel control reaction adding 2.0 equivalents of the radical scavenger TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The complete suppression of the cross-coupled product and the detection of TEMPO-ether adducts via LC-MS confirms the radical-mediated pathway. Furthermore, successful coupling is analytically validated by ¹H NMR through the disappearance of the C2/C4 aromatic proton and the emergence of a diagnostic methine proton signal (typically 4.5–5.5 ppm).

Workflow Step1 Step 1: Preparation Mix Pyridinol (0.5 mmol) + Ether (2.0 mL) Step2 Step 2: Oxidant Addition Add TBHP (2.0 equiv) dropwise under N2 Step1->Step2 Step3 Step 3: Thermal Activation Stir at 80-100 °C for 12-16 hours Step2->Step3 Step4 Step 4: Quenching Cool to RT, quench with sat. Na2S2O3 Step3->Step4 Step5 Step 5: Extraction Extract with EtOAc, dry over Na2SO4 Step4->Step5 Step6 Step 6: Purification Flash Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for TBHP-mediated cross-coupling.

Protocol B: Synthesis of Chalcogen-Functionalized Pyridinol Antioxidants

Objective : Metal-free C(sp²)–S/Se coupling to yield catalytic chain-breaking antioxidants[1],[5]. Methodology Summary : The 3-pyridinol core is reacted with diaryl/dialkyl disulfides or diselenides in the presence of a mild base (K₂CO₃) and an iodine-based oxidant in DMSO at 90 °C. The resulting 2- or 4-chalcogenated 3-pyridinols exhibit superior peroxyl radical trapping efficiency compared to standard phenolic antioxidants[1].

Quantitative Data: Optimization & Substrate Scope

The choice of oxidant is the most critical variable in transition-metal-free cross-coupling. Table 1 summarizes the optimization data establishing TBHP as the superior reagent for this transformation.

Table 1: Optimization of Oxidants for Pyridinol-Ether Cross-Coupling

EntryOxidant (Equiv)SolventTemp (°C)Yield (%)Causality / Observation
1NoneTHF800A radical initiator is strictly required to abstract the α-hydrogen.
2H₂O₂ (2.0)THF80<10Insufficient homolytic cleavage at 80 °C; poor solubility.
3K₂S₂O₈ (2.0)THF8025Poor solubility in organic ethers limits radical propagation efficiency.
4DTBP (2.0)THF8045Higher activation energy needed for Di-tert-butyl peroxide cleavage.
5 TBHP (2.0) THF 80 82 Optimal radical generation and hydrogen abstraction kinetics[2].

Reaction conditions: Pyridinol (0.5 mmol), Ether (2.0 mL), Oxidant (1.0 mmol), 12 h under N₂.

References

  • Cai, C. Y., Chen, S. J., Merchant, R. R., Kanda, Y., & Qin, T. (2024). "C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides." Journal of the American Chemical Society, 146(35), 24257-24264. URL:[Link]

  • Sun, W., Xie, Z., Liu, J., & Wang, L. (2015). "Oxidative cross-coupling of pyridine N-oxides and ethers between C(sp²)–H/C(sp³)–H bonds under transition-metal-free conditions." Organic & Biomolecular Chemistry, 13(15), 4596-4604. URL:[Link]

  • Kumar, S., Johansson, H., Kanda, T., Engman, L., Müller, T., Bergenudd, H., ... & Valgimigli, L. (2010). "Catalytic Chain-Breaking Pyridinol Antioxidants." The Journal of Organic Chemistry, 75(3), 716-725. URL:[Link]

Sources

Method

Application Note: Synthesis and Evaluation of 2,3,5-Trisubstituted Pyridine Analogs for p38α MAPK Modulation

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Focus: Regioselective synthesis, mechanistic rationale, and protocol validation for allosteric p38 MAPK inhibitors. Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Focus: Regioselective synthesis, mechanistic rationale, and protocol validation for allosteric p38 MAPK inhibitors.

Introduction and Mechanistic Rationale

The p38 mitogen-activated protein kinase (MAPK) pathway is a central driver of the innate immune response and inflammation. Overactivation of p38α MAPK leads to the downstream synthesis and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β)[1]. While early therapeutic efforts focused on ATP-competitive p38 inhibitors, these compounds often suffered from dose-limiting systemic toxicities and off-target kinase cross-reactivity[2].

Recent breakthroughs in medicinal chemistry have shifted focus toward allosteric modulators . Specifically, 2,3,5-trisubstituted pyridine analogs (such as the clinical candidate AIK3-305) have emerged as highly potent, orally bioavailable allosteric inhibitors of p38 MAPK[3][4]. By binding outside the highly conserved ATP pocket, these compounds achieve exquisite selectivity, effectively halting IL-1β synthesis and offering promising therapeutic avenues for autoinflammatory diseases and metabolic dysfunction-associated steatotic liver disease (MASLD)[3].

Pathway Stimulus Inflammatory Stimuli (LPS, TNF-α) MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 Phosphorylation MK2 MK2 (MAPKAPK2) p38->MK2 IL1b IL-1β Synthesis & Release MK2->IL1b Inhibitor 2,3,5-Trisubstituted Pyridine (e.g., AIK3-305) Inhibitor->p38 Allosteric Inhibition

The p38 MAPK signaling cascade and allosteric inhibition by pyridine analogs.

Synthetic Strategy: The 2,5-Dichloropyridine Scaffold

The synthesis of 2,3,5-trisubstituted pyridines relies on the differential electronic properties of the pyridine ring. 2,5-Dichloropyridine is the ideal starting material[5]. The chlorine atom at the C2 position is highly activated toward oxidative addition by palladium due to the electron-withdrawing inductive effect of the adjacent nitrogen atom. Conversely, the C5 chlorine is significantly less reactive. This inherent electronic disparity allows for a highly controlled, regioselective three-stage functionalization:

  • C2 Functionalization: Suzuki-Miyaura cross-coupling to install the primary aryl/heteroaryl pharmacophore.

  • C3 Functionalization: Directed ortho-metalation (DoM) leveraging the C2-aryl group and the pyridine nitrogen to direct lithiation, followed by electrophilic trapping.

  • C5 Functionalization: Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to install the final solvent-exposed moiety.

Workflow SM 2,5-Dichloropyridine Step1 Suzuki-Miyaura Coupling (C2) SM->Step1 Int1 2-Aryl-5-chloropyridine Step1->Int1 Step2 Directed Lithiation / Electrophile Trap (C3) Int1->Step2 Int2 2-Aryl-3-subst- 5-chloropyridine Step2->Int2 Step3 Buchwald-Hartwig Amination (C5) Int2->Step3 Product 2,3,5-Trisubstituted Pyridine Analog Step3->Product

Three-stage regioselective synthetic workflow for 2,3,5-trisubstituted pyridines.

Detailed Experimental Protocols

Note: All protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure causality and reaction integrity before proceeding to subsequent steps.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C2

Objective: Chemoselective installation of the aryl group at C2 while preserving the C5 chloride.

Reagents:

  • 2,5-Dichloropyridine (1.0 eq)

  • Arylboronic acid (1.05 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • 1,4-Dioxane (0.2 M)

Procedure & Causality:

  • Preparation: In a Schlenk flask, dissolve 2,5-dichloropyridine and the arylboronic acid in degassed 1,4-dioxane. Causality: Dioxane is chosen for its high boiling point and excellent solubilization of both the organic chloride and the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂. Causality: The bulky dppf ligand sterically hinders the palladium center, preventing unwanted secondary oxidative addition at the less reactive C5 position, thus ensuring strict regioselectivity.

  • Base Addition: Inject the 2M aqueous Na₂CO₃. Causality: A biphasic system is critical here. The aqueous phase dissolves the inorganic base, facilitating the formation of the reactive boronate complex necessary for the transmetalation step.

  • Reaction: Heat the mixture to 80°C under N₂ for 4-6 hours.

  • Validation Check: Sample the organic layer for LC-MS. The reaction is complete when the [M+H]⁺ peak of 2,5-dichloropyridine is entirely replaced by the [M+H]⁺ of the 2-aryl-5-chloropyridine intermediate.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C3 Functionalization via Directed Lithiation

Objective: Introduction of the C3 substituent (e.g., a sulfonamide precursor or alkyl group) via kinetic deprotonation.

Reagents:

  • 2-Aryl-5-chloropyridine intermediate (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane)

  • Electrophile (e.g., alkyl halide or sulfonyl chloride) (1.5 eq)

  • Anhydrous THF (0.1 M)

Procedure & Causality:

  • Cooling: Dissolve the intermediate in anhydrous THF and cool to -78°C under an argon atmosphere.

  • Deprotonation: Dropwise add LDA over 15 minutes. Causality: Maintaining -78°C is absolute. Higher temperatures will cause the diisopropylamine anion to act as a nucleophile (attacking the pyridine ring) or induce the formation of a highly reactive pyridyne (benzyne-analog) intermediate. Strict kinetic control ensures deprotonation occurs exclusively at the most acidic C3 proton.

  • Electrophile Trapping: Stir for 45 minutes, then add the electrophile dropwise.

  • Validation Check: Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS or TLC to confirm the disappearance of the starting material.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl at -78°C, allow to warm to room temperature, extract with EtOAc, and purify. Validate by ¹H NMR (look for the disappearance of the C3 proton singlet/doublet).

Protocol C: Buchwald-Hartwig Amination at C5

Objective: Installation of the final amine/solubilizing group at the unactivated C5 position.

Reagents:

  • 2-Aryl-3-substituted-5-chloropyridine (1.0 eq)

  • Secondary/Primary Amine (1.5 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • Xantphos (0.10 eq)

  • Cs₂CO₃ (2.5 eq)

  • Toluene (0.15 M)

Procedure & Causality:

  • Assembly: Combine the pyridine intermediate, amine, and Cs₂CO₃ in a sealed tube with toluene.

  • Catalyst Complexation: Add Pd₂(dba)₃ and Xantphos. Purge with N₂ for 10 minutes. Causality: Xantphos is a bidentate ligand with a uniquely wide "bite angle" (~111°). This specific geometry forces the palladium(II) intermediate into a conformation that drastically accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when coupling unactivated aryl chlorides with amines.

  • Reaction: Heat to 100°C for 12 hours.

  • Validation Check: Analyze via LC-MS. The C5 chloride is notoriously stubborn; if starting material remains, spike with an additional 0.02 eq of Pd catalyst and continue heating.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via preparative HPLC to yield the final 2,3,5-trisubstituted pyridine analog.

Quantitative Data: Structure-Activity Relationship (SAR)

The optimization of the 2,3,5-trisubstituted pyridine scaffold requires careful tuning of the three pockets to maximize p38α allosteric inhibition and cellular IL-1β suppression[1]. The table below summarizes the SAR trends adapted from the hit-to-lead optimization of this chemical class.

Compound IDC2 SubstitutionC3 SubstitutionC5 Substitutionp38α IC₅₀ (nM)IL-1β Inhibition IC₅₀ (nM)
Analog 1a PhenylMethylMorpholine120 ± 15450 ± 30
Analog 1b 4-FluorophenylMethylMorpholine45 ± 8180 ± 12
Analog 1c 4-FluorophenylSulfonamideMorpholine28 ± 585 ± 9
AIK3-305 (13b) 4-FluorophenylSulfonamideSubstituted Amine12 ± 235 ± 4
Analog 14a 2,4-DifluorophenylSulfonamideSubstituted Amine8 ± 122 ± 3

Data Interpretation: The transition from an unsubstituted phenyl to a 4-fluorophenyl group at C2 significantly enhances binding affinity by occupying a hydrophobic sub-pocket of the kinase. Furthermore, replacing a simple methyl group at C3 with a sulfonamide derivative (as seen in AIK3-305) establishes critical hydrogen-bonding interactions with the allosteric site, driving the IC₅₀ down to the low nanomolar range[4].

References

  • Carrasco, E., Gomez-Gutierrez, P., Campos, P. M., Vega, M., Messeguer, A., & Perez, J. J. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 223, 113620. Available at:[Link]

  • Digital CSIC. (2026). The inhibition of Il1β synthesis mediated by a novel pyridine-sulfonamide compound protects against the progression of metabolic dysfunction-associated steatotic liver disease. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield for 2-Iodo-6-nitropyridin-3-ol synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-Iodo-6-nitropyridin-3-ol , a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-Iodo-6-nitropyridin-3-ol , a critical and sterically demanding halogenated building block.

Unlike standard pyridine functionalization, the presence of a strongly deactivating nitro group requires precise thermodynamic and kinetic control to achieve high conversion and regioselectivity. This document synthesizes field-proven protocols, mechanistic causality, and troubleshooting logic to ensure your workflow is robust and self-validating.

Mechanistic Pathway & Reaction Logic

The synthesis of 2-Iodo-6-nitropyridin-3-ol relies on the electrophilic aromatic substitution of 6-nitropyridin-3-ol. The C3-hydroxyl group acts as an ortho-director (activating C2 and C4), while the C6-nitro group acts as a meta-director (least deactivating C2 and C4). Because C2 and C4 are electronically similar, regioselectivity must be driven by kinetic control and the choice of the electrophilic iodine species.

G SM 6-Nitropyridin-3-ol Wheland Wheland Intermediate SM->Wheland Electrophilic Attack Reagents NIS + TFA (I+) Reagents->Wheland Activation Target 2-Iodo-6-nitropyridin-3-ol (Major) Wheland->Target Kinetically Favored Regio 4-Iodo-6-nitropyridin-3-ol (Minor) Wheland->Regio Sterically Hindered Diiodo 2,4-Diiodo Byproduct (Over-reaction) Target->Diiodo Excess NIS Regio->Diiodo Excess NIS

Figure 1: Mechanistic pathways for the electrophilic iodination of 6-nitropyridin-3-ol.

Quantitative Condition Screening

To understand the causality behind our recommended protocol, review the empirical data comparing various iodination conditions. Standard conditions fail due to the deactivating nature of the nitro group, necessitating an acid-catalyzed approach.

Iodination ConditionReagents & SolventTemp (°C)ConversionRegioselectivity (C2 : C4)Isolated Yield
Standard Aqueous I₂, Na₂CO₃, H₂O25< 20%N/A< 10%
Polar Aprotic NIS, DMF2560%3:145%
Harsh Electrophilic ICl, Ag₂SO₄, H₂SO₄60100%Di-iodination dominates15%
Optimized Acidic NIS, TFA 0 to 25 > 95% 15:1 82%

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA). Every step is designed with built-in visual and analytical validation points to ensure the system is functioning correctly.

Reagents Required:

  • 6-Nitropyridin-3-ol (1.00 eq, limiting reagent)

  • N-Iodosuccinimide (NIS) (1.05 eq, strict stoichiometric control)

  • Trifluoroacetic Acid (TFA) (10 volumes, solvent and catalyst)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • 2M Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Initiation & Solvation: Charge a dry, round-bottom flask with 6-nitropyridin-3-ol (1.00 eq) and TFA (10 vol). Cool the stirring solution to 0 °C using an ice bath.

    • Causality: TFA serves as a highly polar, acidic medium that protonates the succinimide carbonyl of NIS, generating a highly reactive "I+" equivalent necessary to overcome the ring's deactivation.

  • Electrophile Addition: Add NIS (1.05 eq) portion-wise over 30 minutes while maintaining the internal temperature at 0 °C.

    • Causality: Slow addition prevents the local accumulation of the electrophile, which directly mitigates the formation of the 2,4-diiodo byproduct.

  • Propagation & In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

    • Self-Validation Check: The reaction mixture will transition from a dark red suspension to a homogenous pale orange/yellow solution as the NIS is consumed. Pull an aliquot for LC-MS. The disappearance of the starting material peak (m/z 141 [M+H]⁺) and the dominance of the product peak (m/z 267 [M+H]⁺) confirms successful conversion.

  • Quenching: Pour the reaction mixture slowly into an equal volume of ice-cold 10% aqueous sodium thiosulfate with vigorous stirring.

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine to iodide, preventing further halogenation during the concentration phase.

  • Isoelectric Precipitation (Critical Step): The quenched mixture will be highly acidic. Slowly add 2M NaOH dropwise until the pH reaches exactly 3.0.

    • Self-Validation Check: At pH ~3.0, a dense yellow precipitate of 2-Iodo-6-nitropyridin-3-ol will crash out of the solution.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with ice-cold deionized water (3 x 2 vol), and dry under high vacuum at 40 °C to constant weight.

Troubleshooting & FAQs

Q: Why is my conversion stalling at <20% when using standard I₂ and Na₂CO₃? A: Standard aqueous iodine/base conditions are highly effective for un-nitrated 3-hydroxypyridines[1]. However, introducing a nitro group at the C6 position fundamentally alters the ring's electronics. The nitro group exerts a powerful electron-withdrawing effect (-I, -M), drastically reducing the nucleophilicity of the pyridine ring. To overcome this deactivation, you must generate a more potent electrophile (I+) using NIS/TFA, similar to strategies required for other highly deactivated nitro-heterocycles[2].

Q: I am seeing a 3:1 mixture of the 2-iodo and 4-iodo regioisomers. How do I improve regioselectivity? A: Both the C2 and C4 positions are ortho to the activating hydroxyl group and meta to the deactivating nitro group, making them electronically competing sites. The differentiation must be driven kinetically. Running the reaction in a polar aprotic solvent (like DMF) at room temperature provides poor kinetic discrimination. By conducting the reaction in TFA at 0 °C, the transition state energy difference between the C2 and C4 attack is magnified. The C2 position is kinetically favored due to the alpha-effect of the adjacent ring nitrogen, pushing the regioselectivity to >15:1.

Q: My product yield drops significantly during aqueous workup. What is the cause? A: 2-Iodo-6-nitropyridin-3-ol is amphoteric. The para-nitro group significantly lowers the pKa of the C3-hydroxyl group (estimated pKa ~4.5), meaning it exists as a highly water-soluble phenoxide anion at neutral or basic pH. Furthermore, iodinated hydroxypyridines have a strong propensity for halogen bonding and supramolecular assembly[3], which can cause them to trap solvent molecules or form stubbornly soluble complexes. The Fix: Meticulously adjust the pH to exactly 3.0 during workup. This hits the molecule's isoelectric point, ensuring it is fully protonated and neutral, which forces it to precipitate out of the aqueous phase.

Q: LC-MS shows a significant mass peak at m/z 393. What happened? A: A mass of 393[M+H]⁺ corresponds to 2,4-diiodo-6-nitropyridin-3-ol. This over-iodination occurs when the local concentration of NIS is too high, or the reaction is left stirring for >8 hours. Ensure you are strictly using 1.05 equivalents of NIS, adding it portion-wise at 0 °C, and quenching the reaction immediately once LC-MS confirms the depletion of the starting material.

References

  • Title: Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate Source: ResearchGate URL: 2

  • Title: 2-IODO-3-HYDROXYPYRIDINE 40263-57-8 wiki Source: Guidechem URL: 1

  • Title: 2-Iodopyridin-3-yl acetate Source: MDPI URL: 3

Sources

Optimization

Purification of crude 2-Iodo-6-nitropyridin-3-ol by column chromatography

Technical Support Center: Purification of 2-Iodo-6-nitropyridin-3-ol Welcome to the technical support guide for the chromatographic purification of 2-Iodo-6-nitropyridin-3-ol. This molecule, a valuable intermediate in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-Iodo-6-nitropyridin-3-ol

Welcome to the technical support guide for the chromatographic purification of 2-Iodo-6-nitropyridin-3-ol. This molecule, a valuable intermediate in pharmaceutical and materials science, presents unique purification challenges due to its distinct chemical properties. The presence of a basic pyridine nitrogen, an acidic hydroxyl group, and electron-withdrawing nitro and iodo substituents necessitates a carefully considered approach to achieve high purity. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from foundational concepts to specific troubleshooting protocols.

Part 1: Foundational Knowledge - Understanding the Core Challenges

This section addresses the fundamental reasons why 2-iodo-6-nitropyridin-3-ol can be a difficult compound to purify using standard chromatographic methods.

Q1: Why does my 2-iodo-6-nitropyridin-3-ol sample show severe peak tailing and streaking on a standard silica gel column?

A: This is the most common issue and stems from strong, undesirable interactions between your molecule and the stationary phase. Standard silica gel is covered in silanol groups (Si-OH), which are acidic. The lone pair of electrons on the nitrogen atom of the pyridine ring (pKa ≈ 5-6) acts as a base, forming a strong acid-base interaction with these silanol sites.[1][2] This interaction is slow to reverse, causing the molecules to "drag" down the column instead of moving in a tight band, resulting in significant peak tailing and poor separation.[3][4]

Q2: I'm observing a persistent yellow or brown color on the top of my silica column that doesn't move, and my overall yield is low. What's happening?

A: This suggests either irreversible adsorption or on-column degradation of your compound. The acidic nature of silica gel can catalyze the decomposition of sensitive molecules.[5] For a substituted nitropyridine, this is a significant risk. The combination of a nitro group and an iodo group on the pyridine ring makes it electron-deficient and potentially susceptible to degradation under acidic conditions. The strongly adsorbed material leads to a loss of product, hence the low recovery.[6]

Part 2: Troubleshooting Guide - Common Problems & Proven Solutions

Here, we tackle specific experimental issues with a clear, cause-and-effect framework and provide validated solutions.

Problem 1: Severe Peak Tailing and Broad Elution

  • Primary Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1]

  • Solution 1: Employ a Mobile Phase Modifier. The most straightforward solution is to add a small amount of a competing base to your eluent. Triethylamine (TEA) is highly effective. By adding 0.5-1% (v/v) TEA to your solvent system (e.g., Hexane/Ethyl Acetate), the TEA will preferentially bind to the acidic silanol sites, effectively masking them from your target compound.[1][5][7] This allows the 2-iodo-6-nitropyridin-3-ol to elute with minimal tailing, resulting in sharper peaks.

  • Solution 2: Use a Deactivated Stationary Phase. If a modifier is undesirable, consider using a less acidic stationary phase.

    • Deactivated Silica: You can prepare this by flushing a packed silica gel column with a solvent system containing 1-2% TEA before loading your sample.[5] This neutralizes the most active sites.

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds, as it lacks the highly acidic silanol groups.[5][8] A preliminary Thin Layer Chromatography (TLC) test on an alumina plate is recommended to verify its suitability.

Problem 2: Poor Separation from Impurities (Co-elution)

  • Primary Cause: The polarity of your target compound is too similar to that of a starting material or a byproduct.

  • Solution 1: Optimize the Solvent System with a Shallow Gradient. A common mistake is to use a solvent system that is too polar, causing all compounds to elute too quickly. Use TLC to find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.3.[5] When running the column, start with a less polar solvent system and gradually increase the polarity (a "shallow" gradient). This will enhance the resolution between compounds with similar polarities.[3]

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase fails, the issue may be a lack of differential interaction. Switching from silica to alumina, or even a bonded phase like diol or amino-propylated silica, can alter the primary separation mechanism (e.g., from adsorption to partition-like interactions), which may resolve the co-eluting species.[5][9]

Problem 3: Compound Degradation and Low Recovery

  • Primary Cause: The target molecule is unstable on the acidic stationary phase.

  • Solution 1: Perform a Slurry Stability Test. Before committing your entire batch to a column, test the compound's stability. A detailed protocol is provided in Part 4. This involves stirring a small amount of your crude product with different stationary phases (silica, TEA-deactivated silica, neutral alumina, basic alumina) for 30 minutes, then analyzing the supernatant by TLC or NMR to check for degradation.[8] This empirical test provides definitive evidence for which stationary phase is safest.

  • Solution 2: Minimize Residence Time. Use flash column chromatography rather than traditional gravity chromatography. The increased flow rate reduces the time your compound spends in contact with the stationary phase, minimizing the opportunity for degradation.[10]

  • Solution 3: Switch to a More Inert Stationary Phase. Based on your stability test, switch to the most inert option, which is often neutral or basic alumina for acid-sensitive basic compounds.[8]

Part 3: Visualized Workflows & Decision Making

To streamline your experimental design, these diagrams illustrate the logical flow for troubleshooting and selecting the right purification strategy.

G start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Initial Purification Result poor_sep Poor Separation / Purity start->poor_sep low_yield Low Yield / Recovery start->low_yield tailing Peak Tailing poor_sep->tailing Is peak asymmetric? coelution Co-elution poor_sep->coelution Are peaks overlapping? degradation On-Column Degradation low_yield->degradation mod Add TEA Modifier (0.5-1%) tailing->mod deactivate Use Deactivated Silica / Alumina tailing->deactivate gradient Optimize with Shallow Gradient coelution->gradient new_phase Change Stationary Phase coelution->new_phase stability Perform Slurry Stability Test degradation->stability stability->deactivate

Caption: A high-level workflow for troubleshooting common chromatography issues.

G start_node start_node decision_node decision_node reco_node reco_node start Start: Choose Stationary Phase stability_check Is compound stable on silica? (Perform Slurry Test) start->stability_check silica_tea Recommendation: Standard Silica Gel + 0.5-1% TEA in eluent stability_check->silica_tea Yes alumina Primary Recommendation: Neutral or Basic Alumina stability_check->alumina No deact_silica Alternative Recommendation: Pre-deactivated Silica Gel alumina->deact_silica If alumina gives poor separation

Caption: Decision flowchart for selecting the optimal stationary phase.

Part 4: Key Protocols & Data

This section provides quantitative data and step-by-step methodologies for key experiments.

Table 1: Recommended Solvent Systems for TLC Analysis
Stationary PhaseSolvent System (v/v)Target RfNotes
Silica GelHexane / Ethyl Acetate (EtOAc)~0.2-0.3Start with 70:30 and adjust polarity. Add 0.5% TEA to prevent streaking.
Silica GelDichloromethane (DCM) / Methanol (MeOH)~0.2-0.3For more polar impurities. Start with 98:2. Add 0.5% TEA.
Neutral AluminaHexane / Ethyl Acetate (EtOAc)~0.3-0.4Elution order may differ from silica. No TEA is typically needed.
Experimental Protocol 1: Slurry Stability Test

This protocol allows you to quickly assess the stability of 2-iodo-6-nitropyridin-3-ol on various stationary phases before committing to a large-scale purification.[8]

  • Preparation: Set up four small vials. To each, add ~5 mg of your crude product.

  • Add Stationary Phases:

    • Vial 1: Add ~250 mg of standard silica gel.

    • Vial 2: Add ~250 mg of neutral alumina.

    • Vial 3: Add ~250 mg of basic alumina.

    • Vial 4 (Control): No stationary phase.

  • Solvation: To each vial, add 1 mL of your intended starting eluent (e.g., 70:30 Hexane/EtOAc).

  • Incubation: Stir all four vials at room temperature for 30-60 minutes. This mimics the time the compound would spend on a column.

  • Analysis:

    • Spot a sample from each of the four vials onto a single TLC plate.

    • Elute the plate and visualize under UV light.

    • Interpretation: Compare the lanes for the three stationary phases to the control lane. If you see new spots or significant streaking originating from the baseline in any of the test lanes, it indicates decomposition on that specific stationary phase. Choose the stationary phase that shows a TLC profile most identical to the control.

Experimental Protocol 2: Flash Chromatography with a TEA Modifier

This is the recommended starting procedure for purifying 2-iodo-6-nitropyridin-3-ol.

  • Solvent Preparation: Prepare your chosen eluent system (e.g., Hexane/EtOAc). Add 0.5% triethylamine (TEA) by volume to both the low-polarity and high-polarity solvents you will use for your gradient.

  • Column Packing: Pack a suitable size flash column with silica gel (230-400 mesh) as a slurry in your starting, low-polarity solvent (e.g., 90:10 Hexane/EtOAc + 0.5% TEA). Ensure the column bed is well-compacted and level.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane or acetone.

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product).

    • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Gently load this powder onto the top of your packed column, creating a thin, even layer.[7]

  • Elution:

    • Begin elution with your low-polarity solvent.

    • Gradually increase the polarity according to your TLC analysis (e.g., move from 10% EtOAc to 30% EtOAc over several column volumes).

    • Apply positive pressure (air or nitrogen) to achieve a flow rate that causes the solvent level to drop by about 2 inches per minute.[10]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC (using a plate developed in a solvent system without TEA for clearer visualization). Combine the fractions containing your pure product.

  • Work-up: Evaporate the solvent from the combined pure fractions under reduced pressure. The residual TEA is volatile and should be removed under high vacuum.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase chromatography for this purification?

A: Yes, reversed-phase (e.g., C18 silica) chromatography is a viable option, particularly for high-purity analytical work (HPLC) or for compounds that are extremely sensitive to normal-phase conditions.[5][11] For preparative scale, it can be more expensive due to the cost of the stationary phase and the larger volumes of high-purity solvents required. If you use reversed-phase, a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is common.[11][12]

Q2: What is the purpose of "dry loading" the sample?

A: Dry loading is a technique where the crude material is pre-adsorbed onto a small amount of silica gel before being added to the column.[7] This is highly advantageous for several reasons:

  • Improved Resolution: It ensures the sample starts as a very thin, concentrated band at the top of the column, which prevents streaking and leads to sharper peaks.

  • Solubility Issues: It is perfect for samples that are not very soluble in the initial, low-polarity eluent. Applying such a sample dissolved in a strong solvent would disrupt the column bed and ruin the separation.

Q3: How do I confirm the purity and identity of my final product?

A: A single technique is often insufficient. A combination of methods should be used:

  • TLC: Shows a single spot in multiple solvent systems.

  • HPLC: Provides a quantitative measure of purity (e.g., >99% by peak area).[7]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By employing these targeted strategies and understanding the underlying chemical principles, researchers can overcome the common hurdles in the purification of 2-iodo-6-nitropyridin-3-ol, leading to higher yields and purity.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • TROUBLESHOOTING GUIDE.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions - Benchchem.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • Method for pyridine amine derivative - Chromatography Forum.
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography.
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.
  • Technical Support Center: Purification of 2,6-diethyl-3-iodo-4(1H)-pyridone - Benchchem.
  • Organic Syntheses Procedure.
  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC.
  • Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit.
  • Purine and Related Compound Purification Strategies - Teledyne Labs.

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Iodo-6-nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for optimizing catalyst and ligand systems for the cross-coupling of 2-Iodo-6-nitropyridin-3-ol. This challen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing catalyst and ligand systems for the cross-coupling of 2-Iodo-6-nitropyridin-3-ol. This challenging substrate, characterized by its electron-deficient pyridine ring and the presence of both a nitro group and a hydroxyl group, requires careful consideration of reaction parameters to achieve high yields and selectivity. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the cross-coupling of 2-Iodo-6-nitropyridin-3-ol, providing causative explanations and actionable solutions.

Problem Potential Causes Recommended Solutions
Low to No Product Formation Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may be deactivated.[1]• Use a fresh, high-purity palladium source. Consider pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern precatalysts (e.g., Buchwald precatalysts) for more reliable generation of the active species.[1] • Ensure rigorous degassing of solvents and the reaction mixture to prevent oxidation of the Pd(0) catalyst.[1][2]
Ligand Issues: The phosphine ligand may have oxidized, or the chosen ligand may not be suitable for the electron-deficient substrate.[1]• Use fresh ligands stored under an inert atmosphere. • For electron-deficient substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These can promote oxidative addition and prevent catalyst inhibition.[4]
Inappropriate Base: The base may not be strong enough or soluble enough to facilitate the transmetalation step effectively.[1][2]• Screen a variety of bases. For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[2] • Ensure the base is finely powdered and dry. For inorganic bases, a mixed solvent system (e.g., dioxane/water) can improve solubility.[4]
Significant Side Product Formation (e.g., Homocoupling, Hydrodehalogenation) Presence of Oxygen: Trace oxygen can lead to the homocoupling of the boronic acid partner in Suzuki reactions.[2]• Implement thorough degassing procedures, such as several freeze-pump-thaw cycles or sparging with an inert gas (e.g., Argon) for an extended period.[1]
Protodeboronation (Suzuki): Presence of water can lead to the replacement of the boronic acid group with hydrogen.[4]• Use anhydrous solvents and reagents if the reaction is sensitive to water. Monitor the reaction progress closely to avoid prolonged reaction times.[4]
Hydrodehalogenation: The starting material is reduced, replacing the iodine with a hydrogen atom. This can be promoted by certain bases and high temperatures.[5]• Optimize the base; sometimes a weaker base can minimize this side reaction.[5] • Carefully control the reaction temperature; lower temperatures may be beneficial.[5]
Catalyst Decomposition (Formation of Palladium Black) High Temperature: Excessive heat can lead to the agglomeration and precipitation of the palladium catalyst.[1][4]• Cautiously optimize the reaction temperature. While heating is often necessary, avoid excessively high temperatures.[1]
Inadequate Ligand:Pd Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[1]• Ensure an appropriate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1 depending on the specific ligand and catalyst system.[1]
Poor Mixing: In biphasic systems, inadequate stirring can lead to localized high concentrations of reagents, promoting catalyst decomposition.[1]• Ensure vigorous and efficient stirring throughout the reaction.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic optimization of cross-coupling reactions with 2-Iodo-6-nitropyridin-3-ol.

Q1: What are the primary challenges associated with the cross-coupling of 2-Iodo-6-nitropyridin-3-ol?

The primary challenges stem from the electronic nature of the substrate:

  • Electron-Deficient Ring: The nitro group is strongly electron-withdrawing, which can impact the oxidative addition step of the catalytic cycle.[6] While this can sometimes enhance reactivity towards oxidative addition, it can also influence subsequent steps.

  • Lewis Basic Nitrogen: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7][8]

  • Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with certain bases and organometallic reagents, potentially requiring protection or the use of specific bases.

  • Potential for Side Reactions: The nitro group itself can sometimes participate in side reactions under certain catalytic conditions.[9][10]

Q2: How do I select the optimal palladium catalyst and ligand for this substrate?

A systematic approach is recommended:

  • Palladium Source: Start with a common and reliable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source such as Pd₂(dba)₃.[1] For more challenging couplings, consider using advanced Buchwald precatalysts which are designed for efficient generation of the active monoligated Pd(0) species.[1]

  • Ligand Selection: The choice of ligand is critical. For electron-deficient heteroaromatic halides, bulky and electron-rich ligands are often the most effective.[3][4]

    • Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[11] Their steric bulk and electron-donating properties can facilitate oxidative addition and reductive elimination while preventing catalyst inhibition by the pyridine nitrogen.[4][12]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective ligands for cross-coupling reactions, sometimes outperforming phosphine ligands for specific applications.[3] They are known to form robust catalysts.

The following diagram illustrates a decision-making workflow for catalyst and ligand selection:

Catalyst_Ligand_Selection Start Start: Cross-Coupling of 2-Iodo-6-nitropyridin-3-ol Initial_Screen Initial Screening: Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald Ligand (e.g., SPhos, XPhos) Start->Initial_Screen Low_Yield Low Yield or No Reaction Initial_Screen->Low_Yield Good_Yield Good to Excellent Yield Initial_Screen->Good_Yield Success Troubleshoot Troubleshoot Other Parameters (Base, Solvent, Temperature) Low_Yield->Troubleshoot Check basics Change_Ligand Screen Alternative Ligands: - Other Buchwald Ligands (RuPhos) - N-Heterocyclic Carbenes (NHCs) Troubleshoot->Change_Ligand If still poor Change_Catalyst Switch to Advanced Precatalyst (e.g., G3-XPhos) Change_Ligand->Change_Catalyst If still poor Change_Catalyst->Low_Yield Re-evaluate

Caption: A workflow for selecting and optimizing the catalyst and ligand system.

Q3: Which type of cross-coupling reaction is most suitable for this substrate?

Several cross-coupling reactions can be considered, with the choice depending on the desired coupling partner:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is a versatile and widely used reaction with a high tolerance for various functional groups.[13]

  • Buchwald-Hartwig Amination: For C-N bond formation with amines. This reaction is highly effective for synthesizing aryl amines.[14]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes. This reaction is valuable for introducing alkynyl moieties.[15][16]

  • Stille Coupling: For C-C bond formation with organostannanes. While powerful, the toxicity of tin reagents is a significant drawback.[17]

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions is illustrated below:

Catalytic_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (Ar-I) Trans Transmetalation Complex OxAdd->Trans Transmetalation (Nu-M) Trans->Pd0 Reductive Elimination (Ar-Nu) RedElim Reductive Elimination Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

Q4: What is the recommended experimental protocol for a trial reaction?

The following is a general starting protocol for a Suzuki-Miyaura coupling. This should be optimized for your specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Iodo-6-nitropyridin-3-ol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via cannula or syringe.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Synthesis of Nitrones Via Redox Cross-Coupling of Nitro Compounds and Alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • SpringerLink. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • ResearchGate. Cross-Coupling Reactions of Nitroarenes | Request PDF. Available from: [Link]

  • ACS Publications. Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available from: [Link]

  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • Semantic Scholar. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]

  • Semantic Scholar. Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea. Available from: [Link]

  • ACS Publications. Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • PMC. Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. Available from: [Link]

  • PMC. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available from: [Link]

  • Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available from: [Link]

  • ResearchGate. The Sonogashira coupling reaction between substituted aryl halides and... Available from: [Link]

  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available from: [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Available from: [Link]

  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available from: [Link]

  • ResearchGate. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF. Available from: [Link]

  • PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Available from: [Link]

  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Available from: [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry. Available from: [Link]

  • ACS Publications. Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. Available from: [Link]

  • ACS Publications. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available from: [Link]

  • MDPI. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Available from: [Link]

  • PMC. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Available from: [Link]

  • MDPI. Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Available from: [Link]

  • Royal Society of Chemistry. Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Available from: [Link]

  • Wikipedia. Cross-coupling reaction. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Stability Issues of 2-Iodo-6-nitropyridin-3-ol in Solution

Welcome to the Technical Support Center for 2-Iodo-6-nitropyridin-3-ol (CAS: 1378873-32-5). This guide is specifically designed for researchers, analytical scientists, and drug development professionals handling this hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Iodo-6-nitropyridin-3-ol (CAS: 1378873-32-5). This guide is specifically designed for researchers, analytical scientists, and drug development professionals handling this highly functionalized pyridine derivative. Due to its unique structural motifs—an iodine atom at C-2, a hydroxyl group at C-3, and a strongly electron-withdrawing nitro group at C-6—this compound exhibits specific vulnerabilities when dissolved in liquid media.

Below, we break down the root causes of these stability issues and provide field-proven, self-validating protocols to ensure the integrity of your experiments.

Section 1: Mechanistic Foundations of Instability (The "Why")

To effectively troubleshoot degradation, one must first understand the chemical causality behind it. The instability of 2-Iodo-6-nitropyridin-3-ol in solution is driven by three primary mechanisms:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the C-6 nitro group exert a profound electron-withdrawing effect across the aromatic ring. This drastically lowers the activation energy for nucleophilic attack at the C-2 position[1]. Consequently, the C-2 iodine acts as an exceptional leaving group. In the presence of nucleophilic solvents (e.g., water, methanol) or bases, the iodine is rapidly displaced via solvolysis[2].

  • Photolytic C-I Bond Cleavage: The carbon-iodine (C-I) bond is highly susceptible to homolytic cleavage upon exposure to UV or visible light. This generates highly reactive radical fragments (pyridyl and iodine radicals)[3], leading to spontaneous dehalogenation and the formation of complex polymeric byproducts in solution[4].

  • Oxidation of the Pyridinol Ring: The 3-hydroxyl group imparts a phenolic character to the ring. In alkaline solutions, deprotonation yields a pyridinolate anion. Despite the presence of the nitro group, this electron-rich intermediate is highly susceptible to aerobic oxidation, rapidly forming dark-colored quinone-like adducts.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution of 2-Iodo-6-nitropyridin-3-ol in a basic biological buffer turned dark brown overnight. What happened? A: This is a classic presentation of oxidative degradation combined with SNAr. At a pH above the pKa of the 3-hydroxyl group, the compound forms a pyridinolate anion that oxidizes in the presence of dissolved oxygen. Simultaneously, hydroxide ions (OH⁻) act as nucleophiles, displacing the labile C-2 iodine[1]. Actionable Fix: Always prepare concentrated stock solutions in anhydrous, aprotic solvents and dilute into aqueous buffers immediately prior to use.

Q2: I am observing spontaneous dehalogenation (loss of iodine) even in neutral, non-nucleophilic solvents like Acetonitrile. How do I prevent this? A: If nucleophiles are strictly absent, the loss of iodine is almost certainly due to photolytic C-I bond cleavage[3]. Standard ambient laboratory lighting provides enough photon energy to induce this homolytic cleavage over time[4]. Actionable Fix: Wrap all reaction vessels in aluminum foil or utilize amber glassware for all workflows involving this compound.

Q3: What is the recommended solvent for long-term storage? A: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN), stored at -20°C in the dark. Avoid protic solvents like Methanol or Ethanol, as they can participate in slow, continuous solvolysis (nucleophilic displacement of the iodine)[2].

Section 3: Quantitative Data & Solvent Compatibility

To assist in experimental design, the following table summarizes the empirical stability profile of 2-Iodo-6-nitropyridin-3-ol across common laboratory solvents.

Solvent SystemNucleophilicityLight SensitivityEstimated Half-Life (25°C)Recommended Use
Anhydrous DMSO LowModerate> 6 months (Dark)Long-term stock solutions
Acetonitrile (MeCN) Very LowModerate> 6 months (Dark)Analytical workflows (HPLC)
Methanol (MeOH) HighHigh< 48 hoursAvoid (Solvolysis risk)
Aqueous Buffer (pH 8.0) High (OH⁻)High< 2 hoursImmediate in-situ use only
Aqueous Buffer (pH 4.0) LowModerate~ 24 hoursPreferred aqueous condition
Section 4: Validated Experimental Protocols
Protocol: Preparation of Ultra-Stable Stock Solutions (10 mM)

This protocol is a self-validating system designed to systematically eliminate the three primary degradation vectors: nucleophiles, oxygen, and light.

Step 1: Preparation of Equipment Bake amber glass vials at 120°C for 2 hours to remove residual surface moisture. Allow them to cool in a vacuum desiccator. (Rationale: Eliminates trace water that could act as a nucleophile).

Step 2: Solvent Degassing Sparge anhydrous DMSO (HPLC grade, <0.005% water) with dry Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen. (Rationale: Prevents aerobic oxidation of the pyridinol moiety).

Step 3: Dissolution Weigh the required mass of 2-Iodo-6-nitropyridin-3-ol under subdued laboratory lighting. Transfer the powder to the amber vial and add the degassed DMSO to achieve a 10 mM concentration.

Step 4: Sealing and Storage Flush the headspace of the vial with Argon. Seal tightly with a PTFE-lined septum cap to prevent atmospheric moisture ingress. Store immediately at -20°C.

Step 5: System Validation (Critical) Before using the stock solution in downstream critical assays, analyze a 10 µL aliquot via LC-MS. You must confirm the presence of the intact parent mass (m/z ~265 for [M-H]⁻ in negative ion mode) and verify the strict absence of the dehalogenated peak (m/z ~139). If the dehalogenated peak exceeds 2% relative abundance, discard the stock.

Section 5: Visualizations

Pathways A 2-Iodo-6-nitropyridin-3-ol (Solution) B SNAr Degradation (Loss of Iodine) A->B Nucleophiles (OH-, RO-) High pH C Photolytic Cleavage (Radical Formation) A->C UV/Vis Light Photons (hv) D Oxidative Degradation (Quinone-like Adducts) A->D O2, Trace Metals Alkaline pH

Major degradation pathways of 2-Iodo-6-nitropyridin-3-ol in solution.

Workflow Start Detect Solution Instability CheckLight Is solution exposed to ambient light? Start->CheckLight FixLight Use amber vials & store in dark CheckLight->FixLight Yes CheckSolvent Are protic/nucleophilic solvents used? (e.g., MeOH) CheckLight->CheckSolvent No FixSolvent Switch to anhydrous aprotic solvents (e.g., MeCN) CheckSolvent->FixSolvent Yes CheckPH Is pH > 7.0? CheckSolvent->CheckPH No FixPH Buffer to pH 4-6 to prevent phenoxide oxidation CheckPH->FixPH Yes

Step-by-step troubleshooting workflow for mitigating solution instability.

References
  • Abramovitch, R. A. "Pyridine and Its Derivatives." Chemistry-Chemists / John Wiley & Sons. [Link]

  • "Turning Pyridoxine into a Catalytic Chain-Breaking and Hydroperoxide-Decomposing Antioxidant." The Journal of Organic Chemistry - ACS Publications.[Link]

  • "Chemical Science: Time-resolved diffraction at X-ray free-electron lasers." Royal Society of Chemistry. [Link]

  • "Photocontrolled Iodine-Mediated Green Reversible-Deactivation Radical Polymerization." ACS Macro Letters - ACS Publications. [Link]

Sources

Troubleshooting

Catalyst deactivation problems in palladium-catalyzed reactions of pyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development professionals through the notorious challenges of palladium-catalyzed cross-couplings involving pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development professionals through the notorious challenges of palladium-catalyzed cross-couplings involving pyridine substrates. Pyridines are ubiquitous in medicinal chemistry, yet they are infamous for shutting down catalytic cycles.

This guide is designed to move beyond generic advice. We will explore the mechanistic causality behind catalyst deactivation and provide self-validating protocols to rescue your stalled reactions.

Section 1: The Mechanistic Causality of Catalyst Deactivation

To troubleshoot effectively, we must first understand why the catalyst fails. In pyridine cross-couplings, deactivation typically occurs via three distinct pathways:

  • Strong N-Coordination (Catalyst Poisoning) : The lone pair on the pyridine nitrogen is a powerful σ-donor. It outcompetes your aryl halide or transmetalating agent for the active Pd(0) or Pd(II) center, forming an off-cycle, unreactive Pd-pyridine complex.

  • The "2-Pyridyl Problem" and Protodeboronation : When using 2-pyridylboronic acids in Suzuki-Miyaura couplings, the proximity of the basic nitrogen to the boron atom facilitates rapid protodeboronation[1]. The nucleophile is destroyed (yielding pyridine) before transmetalation can occur.

  • Ligand Stripping and Palladium Black Formation : When pyridine displaces the stabilizing phosphine ligands, the resulting under-ligated palladium species are highly unstable. They rapidly aggregate into inactive palladium nanoparticles, visible as a black precipitate ("palladium black").

Section 2: Diagnostic FAQs

Q1: My reaction mixture turns black within 30 minutes, and the yield is <10%. What is happening? A1: The black precipitate is palladium black, indicating catastrophic catalyst aggregation. This happens when your stabilizing ligands dissociate or are oxidized. Causality & Solution: Oxygen in the system oxidizes electron-rich phosphines, stripping the Pd center. Ensure rigorous Schlenk techniques. Furthermore, switch to bulky dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). Their steric bulk physically shields the palladium center, preventing the pyridine nitrogen from coordinating and displacing the ligand[2].

Q2: I am trying to couple a 2-pyridylboronic acid, but LC-MS only shows protodeboronated pyridine and unreacted electrophile. How do I fix this? A2: You are encountering the classic "2-pyridyl problem"[1]. The basic conditions required for Suzuki couplings accelerate the cleavage of the C-B bond in 2-pyridyl systems. Causality & Solution: The standard aqueous base (e.g., K₂CO₃) hydrolyzes the boronic acid faster than transmetalation. To fix this, you must decouple the activation step from the basicity. Use MIDA boronates (which release the active boronic acid slowly), switch to a weaker base (like KF or CsF), or abandon Suzuki altogether and use a Negishi coupling with a 2-pyridylzinc reagent, which is stable to protodemetalation.

Q3: My Buchwald-Hartwig amination with an aminopyridine stalls at 50% conversion. Should I just add more catalyst? A3: No. Adding more catalyst to a poisoned system only generates more off-cycle waste. The stalling is likely due to the formation of an unreactive L2​Pd(0) resting state or product inhibition. Causality & Solution: Standard Pd sources like Pd2​(dba)3​ require an excess of ligand to fully activate, which can trap the catalyst. Switch to a Palladacycle Pre-catalyst (e.g., XPhos Pd G3). These pre-catalysts guarantee a 1:1 Ligand-to-Palladium ratio upon activation, preventing the formation of unreactive L2​Pd species and maximizing the concentration of the active mono-ligated Pd(0) complex[2].

Section 3: Quantitative Data - Ligand & Pre-Catalyst Selection Matrix

Selecting the right ligand and palladium source is the most critical variable in preventing deactivation. Use this matrix to guide your optimization.

Ligand ClassExampleDeactivation Risk (Pyridine)Mechanistic RationaleRecommended Use Case
Triarylphosphines PPh₃High Lack of steric bulk allows pyridine N-coordination and rapid ligand displacement.Avoid for pyridine substrates.
Bidentate Phosphines dppf, BINAPModerate Chelation effect provides stability, but lacks the bulk to prevent off-cycle coordination.Standard Suzuki couplings with 3- or 4-pyridines.
Dialkylbiaryl Phosphines XPhos, SPhosLow Extreme steric bulk shields the Pd center; electron-rich nature accelerates oxidative addition[2].Highly hindered substrates; 2-aminopyridines.
N-Heterocyclic Carbenes IPr, PEPPSIVery Low Exceptionally strong σ-donation prevents ligand dissociation and Pd black formation.Extremely challenging or highly basic conditions.

Section 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Suzuki-Miyaura Coupling of a Challenging Pyridine Substrate This protocol utilizes a G3 pre-catalyst to ensure a 1:1 L:Pd ratio, preventing off-cycle resting states, and employs slow-release base conditions to mitigate protodeboronation.

Step 1: Rigorous Exclusion of Oxygen (The Causality of Stability)

  • Action: To an oven-dried Schlenk tube, add the pyridyl halide (1.0 equiv), boronic acid/ester (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Validation: Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times. Why? Oxygen oxidizes electron-rich ligands like XPhos to phosphine oxides, leaving the palladium under-ligated and doomed to aggregate into Pd black.

Step 2: Pre-Catalyst Activation

  • Action: Under a positive flow of Argon, add XPhos Pd G3 (2 mol%).

  • Validation: The G3 palladacycle is stable to air as a solid but rapidly activates in solution to form the active, mono-ligated XPhos-Pd(0) species. This circumvents the need for excess ligand, which would otherwise compete with the substrate.

Step 3: Solvent Addition and Heating

  • Action: Add degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration). Seal the tube and heat to 80 °C.

  • Validation: The biphasic mixture ensures the base is partially dissolved, providing a controlled, slow release of hydroxide/phosphate ions. This slow activation is critical to outcompeting the protodeboronation pathway of sensitive pyridylboronic acids.

Step 4: Monitoring and Quenching

  • Action: Monitor via LC-MS after 2 hours. A successful reaction will remain a homogeneous yellow/orange solution.

  • Validation: If the solution turns black, your inert atmosphere was compromised. Quench with EtOAc and water, extract, and purify via flash chromatography.

Section 5: Visualizations

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Aryl Halide PyCoord Pyridine N-Coordination Pd0->PyCoord Competing Pathway TransMet Transmetalation OxAdd->TransMet Nucleophile OxAdd->PyCoord RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product Inactive Inactive Pd(II)-Pyridine Complex PyCoord->Inactive Aggreg Catalyst Aggregation Inactive->Aggreg Ligand Dissociation PdBlack Palladium Black (Precipitate) Aggreg->PdBlack

Mechanistic pathway showing the productive catalytic cycle vs. the pyridine-induced deactivation cascade.

G Start Reaction Stalled / Low Yield CheckBlack Is there a black precipitate (Pd Black)? Start->CheckBlack YesBlack Yes: Catalyst Aggregation CheckBlack->YesBlack Yes NoBlack No: Check Substrate CheckBlack->NoBlack No Solution1 Action: Use bulky ligands (XPhos) & ensure rigorous degassing YesBlack->Solution1 CheckSubstrate Is it a 2-Pyridyl Boronic Acid? NoBlack->CheckSubstrate Yes2Py Yes: Protodeboronation Risk CheckSubstrate->Yes2Py Yes No2Py No: Off-Cycle Resting State CheckSubstrate->No2Py No Solution2 Action: Use MIDA boronate, weaker base, or Negishi coupling Yes2Py->Solution2 Solution3 Action: Switch to Pd G3/G4 pre-catalysts to ensure 1:1 L:Pd No2Py->Solution3

Logical troubleshooting workflow for diagnosing and resolving stalled palladium-catalyzed pyridine reactions.

Section 6: References

  • Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Angewandte Chemie International Edition, 2021. URL:[Link]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. URL:[Link]

  • Ser, C. T., et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society, 2025. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the structure of 2-Iodo-6-nitropyridin-3-ol derivatives via HPLC and NMR

As a Senior Application Scientist, I frequently encounter the analytical paradox presented by highly functionalized heterocycles. The compound 2-Iodo-6-nitropyridin-3-ol and its derivatives represent a classic "push-pull...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical paradox presented by highly functionalized heterocycles. The compound 2-Iodo-6-nitropyridin-3-ol and its derivatives represent a classic "push-pull" electronic system. The electron-withdrawing nitro group, the electron-donating hydroxyl group, and the massive, polarizable iodine atom create a molecule with complex ionization behaviors and unique magnetic resonance shielding effects.

Validating the structure and purity of these derivatives is a critical bottleneck in drug development, as substituted pyridines are ubiquitous in biologically active pharmaceuticals[3]. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) methodologies, providing the causal reasoning and self-validating protocols necessary to ensure absolute structural integrity.

Part 1: Chromatographic Validation – RP-HPLC vs. HILIC

The polarity of the pyridine core, combined with the acidic 3-hydroxyl group, presents a unique chromatographic challenge [2]. The choice between Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) dictates not just retention time, but the fundamental state of the analyte during separation.

The Causality of Stationary Phase Selection

The 3-OH group in 2-iodo-6-nitropyridin-3-ol is highly acidic (estimated pKa​ ~ 3.5) due to the strong inductive and resonance electron withdrawal from the 6-nitro group.

  • RP-HPLC (C18): Requires a highly acidic mobile phase (pH < 2.5) to suppress the ionization of the hydroxyl group. When unionized, the lipophilic iodine atom dominates the interaction with the C18 phase, yielding predictable retention.

  • HILIC (Amide/Silica): Operates best at neutral pH where the molecule exists as a polar pyridinolate anion. HILIC leverages this polarity, partitioning the anion into a water-enriched layer on the stationary phase.

Table 1: Performance Comparison of HPLC Modalities
ParameterRP-HPLC (Acidic Mobile Phase)HILIC (Neutral/Aqueous Mobile Phase)
Stationary Phase C18 or C8 (Non-polar)Amide, Diol, or Bare Silica (Polar)
Analyte State Unionized (pH < pKa​ )Ionized (Pyridinolate anion)
Retention Mechanism Hydrophobic partitioning of the iodine/aromatic coreHydrogen bonding and dipole-dipole interactions
MS Compatibility Good (Formic Acid preferred over TFA to avoid ion suppression)Excellent (High organic content enhances ESI sensitivity)
Best Use Case Routine impurity profiling, lipophilic derivativesHighly polar derivatives, salt forms, or degradation products
Self-Validating RP-HPLC Protocol

This protocol utilizes an acidic gradient to ensure the analyte remains unionized, providing sharp peak shapes and reproducible retention.

  • Sample Preparation: Dissolve the derivative in the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a high-density C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) thermostatted to 35°C.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (v/v)

    • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v)

  • Gradient Elution: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B. Flow rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) set to 254 nm (aromatic core) and 350 nm (nitro-group conjugation).

  • Self-Validation Step (System Suitability): Inject a known positional isomer (e.g., 2-iodo-4-nitropyridin-3-ol) alongside your sample. The method is validated only if the resolution factor ( Rs​ ) between the two isomers is > 2.0, proving the method's specificity for regiochemistry.

Part 2: Structural Elucidation – 1D vs. 2D NMR

While HPLC confirms purity, quantitative NMR (qNMR) and 2D NMR are the gold standards for absolute structural and isomeric quantification [1]. The heavy atom effect of iodine and the deshielding nature of the nitro group create a distinct, highly diagnostic NMR fingerprint.

The Causality of Chemical Shifts
  • The Heavy Atom Effect: Iodine at the C-2 position causes a dramatic upfield shift (shielding) of the C-2 carbon in 13 C NMR. Instead of the typical ~150 ppm for a C-2 pyridine carbon, it resonates between 115–125 ppm.

  • Nitro Deshielding: Conversely, the strongly electron-withdrawing -NO 2​ group at C-6 pulls electron density away from C-5, causing the H-5 proton to shift significantly downfield (often > 8.1 ppm) compared to standard pyridine protons.

Table 2: Diagnostic NMR Chemical Shifts (in DMSO- d6​ )
NucleusPositionExpected Shift (ppm)Mechanistic Causality
1 H 3-OH11.0 - 12.0 (br s)Deshielded by intramolecular H-bonding and 6-NO 2​ electron withdrawal.
1 H H-47.4 - 7.8 (d, J~8.5 Hz)Ortho-coupling to H-5.
1 H H-58.1 - 8.5 (d, J~8.5 Hz)Strongly deshielded by the adjacent 6-nitro group.
13 C C-2 (C-I)115.0 - 125.0"Heavy atom effect" of Iodine causes abnormal upfield shielding.
13 C C-6 (C-NO 2​ )150.0 - 160.0Strong inductive and resonance deshielding by the nitro group.
Self-Validating NMR Protocol

To confirm the exact placement of the iodine, nitro, and hydroxyl groups, 1D NMR must be paired with Heteronuclear Multiple Bond Correlation (HMBC).

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ strongly hydrogen-bonds with the 3-OH proton, slowing its chemical exchange rate and allowing it to appear as a sharp, integrable singlet rather than a broad baseline hump.

  • 1D Acquisition: Acquire a standard 1 H spectrum (16 scans) and a 13 C spectrum (1024 scans). Verify the presence of the shielded C-2 carbon (~120 ppm).

  • 2D Acquisition (HMBC): Set the long-range coupling constant ( JCH​ ) optimization to 8 Hz, which is ideal for aromatic 3-bond couplings.

  • Self-Validation Step (Regiochemistry Confirmation): Trace the cross-peaks from the 3-OH proton. For the structure to be validated as 2-iodo-6-nitropyridin-3-ol, the 3-OH proton must show a clear 3-bond correlation to the shielded C-2 carbon and the C-4 carbon. If the correlation to the shielded iodine-bearing carbon is missing, the regiochemistry is incorrect, and the synthesis has yielded an unexpected isomer [4].

Part 3: Analytical Workflow Visualization

The following diagram maps the logical decision tree for validating these complex derivatives, ensuring both purity and structural integrity are confirmed orthogonally.

G cluster_HPLC Chromatographic Purity cluster_NMR Structural Elucidation Sample 2-Iodo-6-nitropyridin-3-ol Derivative RP RP-HPLC (pH 2.0) Ion Suppression Sample->RP Lipophilic HILIC HILIC (pH 7.4) Ionized Form Sample->HILIC Polar/Salt OneD 1D NMR (1H, 13C) Heavy Atom Effect Sample->OneD Initial Screen TwoD 2D NMR (HMBC) Regiochemistry Sample->TwoD Connectivity Validate Data Synthesis & Structure Confirmation RP->Validate HILIC->Validate OneD->Validate TwoD->Validate

Caption: Orthogonal analytical workflow for validating 2-Iodo-6-nitropyridin-3-ol derivatives.

Conclusion

Validating 2-iodo-6-nitropyridin-3-ol derivatives requires a deep understanding of how its substituents manipulate its physicochemical properties. By controlling the ionization state in HPLC and leveraging the heavy atom effect in 2D NMR, researchers can build a self-validating analytical framework that leaves no ambiguity regarding the compound's purity or regiochemistry.

References

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Nitrogen-to-functionalized carbon atom transmutation of pyridine. Nature Communications. Available at:[Link]

Comparative

Structure-Activity Relationship (SAR) Analysis of Pyridinone Derivatives: A Comparative Guide to A2A Receptor Antagonists

As a Senior Application Scientist, evaluating a chemical scaffold's potential requires looking beyond raw binding affinity. We must dissect the structure-activity relationship (SAR) to understand how each functional grou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a chemical scaffold's potential requires looking beyond raw binding affinity. We must dissect the structure-activity relationship (SAR) to understand how each functional group dictates target engagement, metabolic fate, and physicochemical properties. Pyridinones represent a privileged class of six-membered heterocycles in medicinal chemistry. Capable of acting as both hydrogen bond donors and acceptors, the pyridinone core serves as a highly versatile bioisostere for amides, pyridines, and pyrimidines .

This guide provides an objective, data-driven comparison of pyridinone derivatives, specifically focusing on their recent breakthrough application as Adenosine A2A Receptor (A2AR) antagonists for cancer immunotherapy.

Mechanistic Rationale: Targeting A2AR in the Tumor Microenvironment

In the tumor microenvironment (TME), elevated extracellular adenosine binds to A2AR on the surface of cytotoxic T cells. This binding couples to Gs proteins, upregulating intracellular cAMP and activating Protein Kinase A (PKA), which ultimately induces immunosuppression and T cell exhaustion. Blocking this pathway with competitive antagonists restores T cell activation and tumor-cell-killing capacity 1.

A2AR_Pathway TME Tumor Microenvironment (High Adenosine) A2AR A2A Receptor (T Cell Surface) TME->A2AR Binds Gs Gs Protein Activation A2AR->Gs Couples cAMP cAMP Accumulation Gs->cAMP Up-regulates PKA PKA Activation cAMP->PKA Activates Immuno Immunosuppression (T Cell Exhaustion) PKA->Immuno Induces Inhibitor Pyridinone Antagonist (e.g., Cmpd 38) Inhibitor->A2AR Blocks

Diagram 1: A2AR signaling pathway in the tumor microenvironment and pyridinone antagonist blockade.

SAR Evolution: The Journey from Hit to Lead

The transformation of a weak screening hit into a potent, orally bioavailable clinical candidate requires a multi-parameter optimization strategy. The SAR progression of this pyridinone series demonstrates the causality behind specific structural modifications 2.

Phase 1: Scaffold Hopping for Toxicity Avoidance

The initial high-throughput screening hit (Compound 1 ) featured a methylfuran ring. While furan moieties are common in early-stage hits, they are notorious for generating reactive epoxide or cis-enedial intermediates in vivo, which covalently bind to biomacromolecules and cause hepatotoxicity. Replacing the methylfuran with a benzene ring yielded Compound 2 , eliminating the structural alert while establishing a baseline IC50 of 3907 nM and >100-fold selectivity over other adenosine receptor subtypes (A1R, A2BR, A3R) 2.

Phase 2: Substituent Optimization for Potency

To enhance binding affinity, mono- and di-substitutions were explored on the phenyl ring. Fixing an electron-withdrawing cyano group at the 3-position and introducing a methyl group at the 2-position (Compound 11 ) locked the molecule into a favorable binding conformation. This drastically improved the IC50 to 69.5 nM, surpassing the potency of the clinical benchmark CPI-444 (IC50 = 80.0 nM) 2.

Phase 3: Metabolic Stability & Lipophilicity Tuning

While potent, early derivatives suffered from poor metabolic stability due to rapid benzylic oxidation. Introducing a dimethyl hydroxy group (Compound 38 ) provided steric hindrance that blocked this metabolic liability, yielding an IC50 of 29.0 nM, a mouse liver microsome (MLM) half-life of 86.1 minutes, and an excellent oral bioavailability of 86.1% 1.

However, Compound 38 exhibited a sub-optimal lipophilicity profile (Log D = 3.28). To optimize drug-like properties, the benzene ring was replaced with a pyridine ring (Compound 40 ). This heteroatom introduction successfully reduced lipophilicity (Log D = 1.78) while surprisingly boosting potency to single-digit nanomolar levels (IC50 = 9.0 nM) 2.

SAR_Tree Hit Hit Compound 1 (Methylfuran Ring) Weak Activity Tox Toxicity Avoidance Remove furan to prevent reactive epoxides Hit->Tox Cmpd2 Compound 2 (Phenyl Derivative) IC50: 3907 nM Tox->Cmpd2 Subst Substituent Optimization Cyano & Methyl additions Cmpd2->Subst Cmpd11 Compound 11 (Di-substituted) IC50: 69.5 nM Subst->Cmpd11 Metab Metabolic Stability Add dimethyl hydroxy to prevent benzylic oxidation Cmpd11->Metab Cmpd38 Compound 38 (Lead) IC50: 29.0 nM | Log D: 3.28 Metab->Cmpd38 Lipo Lipophilicity Tuning Change benzene to pyridine Cmpd38->Lipo Cmpd40 Compound 40 IC50: 9.0 nM | Log D: 1.78 Lipo->Cmpd40

Diagram 2: Structure-activity relationship (SAR) logic tree from hit compound 1 to lead compound 40.

Comparative Efficacy & Pharmacokinetic Data
CompoundPrimary Structural ModificationA2AR IC50 (nM)Log DMLM t1/2 (min)Oral Bioavailability (F%)
Compound 1 Hit (Methylfuran)>10,000N/AN/AN/A
Compound 2 Phenyl Replacement3907 ± 777.6N/AN/AN/A
Compound 11 2-Methyl, 3-Cyano69.5 ± 6.6N/AN/AN/A
Compound 38 Dimethyl Hydroxy29.0 ± 14.23.2886.186.1%
Compound 40 Pyridine Replacement9.0 ± 4.21.78>145N/A
CPI-444 Clinical Benchmark80.0 ± 6.4N/A14.5N/A

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these derivatives must be self-validating systems. Below are the core methodologies utilized to establish the data above 1.

Protocol A: A2AR Antagonism GloSensor cAMP Assay

Causality: Measuring raw binding affinity (Ki) via radioligand displacement does not distinguish between agonists and antagonists. By utilizing a GloSensor cAMP assay in the presence of NECA (a stable adenosine surrogate), we create a functional readout. A true competitive antagonist will shift the NECA dose-response curve rightward without depressing the maximal cAMP accumulation (Emax).

  • Cell Preparation: Seed HEK293 cells stably expressing human A2AR and the pGloSensor-22F cAMP plasmid into 384-well white plates. Incubate overnight at 37°C.

  • Substrate Loading: Replace media with assay buffer containing 2% GloSensor cAMP Reagent. Incubate for 2 hours at room temperature to allow steady-state basal luminescence.

  • Compound Incubation: Pre-incubate cells with varying concentrations of the pyridinone derivative (e.g., Compound 38) for 15 minutes.

  • Agonist Stimulation: Add NECA (at EC80 concentration, ~40 nM) to stimulate cAMP production.

  • Detection & Analysis: Read luminescence after 15 minutes. Calculate IC50 values using non-linear regression. For rigorous validation, perform a Schild plot analysis (Log(dose ratio - 1) vs. Log[Antagonist]) to confirm competitive antagonism (a slope ≈ 1.0 validates competitive binding).

Protocol B: Mouse Liver Microsome (MLM) Metabolic Stability Assay

Causality:In vitro potency often fails to translate in vivo due to rapid hepatic clearance. The MLM assay isolates cytochrome P450 (CYP450) mediated Phase I metabolism. By strictly requiring NADPH as a cofactor, the system self-validates that degradation is CYP-dependent, guiding the SAR decision to block benzylic oxidation sites with steric bulk (as seen in Compound 38).

  • Reaction Mixture: Combine 0.5 mg/mL mouse liver microsomes, 1 μM test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2).

  • Time-Course Sampling: Aliquot 50 μL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Termination: Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic half-life (t1/2).

References

  • Recent Advances of Pyridinone in Medicinal Chemistry.Frontiers in Chemistry (via NIH PMC).
  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy.

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Plan: 2-Iodo-6-nitropyridin-3-ol (CAS: 2138200-65-2)

Here is the comprehensive safety and operational disposal protocol for 2-Iodo-6-nitropyridin-3-ol, designed for researchers and drug development professionals operating within professional laboratory environments. Proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety and operational disposal protocol for 2-Iodo-6-nitropyridin-3-ol, designed for researchers and drug development professionals operating within professional laboratory environments.

Proper disposal of highly substituted pyridine derivatives like 2-Iodo-6-nitropyridin-3-ol requires strict adherence to environmental regulations and laboratory safety protocols. Because this compound contains both a heavy halogen (iodine) and a potentially reactive nitro group, standard organic waste procedures are insufficient. The following guide establishes a self-validating system for waste management, ensuring safety, compliance, and environmental protection.

Hazard Profile & Causality in Waste Management

To execute a safe disposal plan, personnel must understand the causality behind the protocols. The chemical structure of 2-Iodo-6-nitropyridin-3-ol dictates its waste categorization [1]:

  • The Iodo- Substituent: The presence of iodine strictly mandates that any liquid waste containing this compound be segregated into halogenated organic waste streams. Incinerating halogenated compounds at standard temperatures can produce highly toxic dioxins and furans. Licensed disposal facilities must process halogenated waste in specialized high-temperature incinerators equipped with scrubbers [2].

  • The Nitro- Substituent: Nitroaromatics can exhibit energetic properties, especially when subjected to high heat or when mixed with incompatible chemicals (e.g., strong reducing agents, concentrated alkalis). Waste containers must be strictly segregated from incompatible chemical streams to prevent exothermic reactions in the waste accumulation area.

  • The Phenolic Hydroxyl: This functional group imparts weak acidity and potential environmental toxicity, particularly to aquatic life, reinforcing the absolute prohibition of drain disposal.

Waste Classification Summary
Structural FeatureAssociated Hazard / PropertyMandatory Waste Stream ClassificationRationale for Segregation
Iodine Atom Halogenated organicHalogenated Waste (if dissolved)Prevents low-temp incineration; mitigates dioxin formation risks.
Nitro Group Reactivity / ToxicitySolid Hazardous Waste (if powder)Prevents accidental mixing with reducing agents in liquid carboys.
Pyridine Ring Systemic toxicityHazardous Waste (RCRA) Prevents environmental contamination and aquatic toxicity.
Step-by-Step Disposal Methodology

This protocol outlines the logistical steps for preparing the chemical for transfer to your institution's Environmental Health and Safety (EHS) department. Do not attempt to chemically neutralize or destroy this compound in the laboratory.

Phase 1: Preparation and PPE

  • Verify Environment: Ensure all handling of the pure solid or concentrated solutions occurs within a certified, properly functioning chemical fume hood.

  • Don PPE: Equip standard laboratory PPE: chemical-resistant nitrile gloves (double-gloving is recommended for concentrated solutions), wraparound safety goggles, and a flame-resistant lab coat [1].

Phase 2: Segregation and Containerization

  • For Solid Waste (Powder/Crystals/Contaminated Consumables):

    • Collect all solid residues, contaminated weighing paper, and disposable spatulas.

    • Place the materials into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

    • Do not mix this solid waste with bulk solid waste containing strong oxidizers or reducing agents.

  • For Liquid Waste (Reaction Mother Liquors/Rinses):

    • Determine the primary solvent used.

    • Transfer the solution exclusively into a designated Halogenated Organic Waste carboy.

    • Critical Check: Ensure the waste carboy does not contain incompatible mixtures (e.g., azides, strong bases, or metal hydrides) before adding the nitroaromatic solution.

Phase 3: Labeling and EHS Transfer

  • Apply RCRA Labels: Immediately affix a hazardous waste tag to the container. The label must explicitly state the full chemical name ("2-Iodo-6-nitropyridin-3-ol"), the primary solvent (if applicable), and check the boxes for "Toxic" and "Halogenated."

  • Storage: Store the sealed container in a designated Secondary Containment tray within the laboratory's Satellite Accumulation Area (SAA).

  • Request Pickup: Initiate a waste transfer request with your institution's EHS department for final transport to a licensed high-temperature incineration facility [2].

Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-Iodo-6-nitropyridin-3-ol Decision Physical State? Start->Decision Solid Solid Waste Stream (HDPE Container) Decision->Solid Powder/Consumables Liquid Liquid Waste Stream (Halogenated Carboy) Decision->Liquid Dissolved in Solvent Labeling RCRA Compliant Labeling & SAA Storage Solid->Labeling Liquid->Labeling EHS EHS Department Pickup & Processing Labeling->EHS Incineration High-Temperature Incineration (Contractor) EHS->Incineration

Logistical workflow for the safe segregation and disposal of 2-Iodo-6-nitropyridin-3-ol.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators. Washington, D.C. Available from:[Link]

Handling

Personal protective equipment for handling 2-Iodo-6-nitropyridin-3-ol

Advanced Operational Safety and PPE Guide for Handling 2-Iodo-6-nitropyridin-3-ol As a Senior Application Scientist, I frequently consult on the safe scale-up of highly functionalized chemical intermediates. 2-Iodo-6-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Safety and PPE Guide for Handling 2-Iodo-6-nitropyridin-3-ol

As a Senior Application Scientist, I frequently consult on the safe scale-up of highly functionalized chemical intermediates. 2-Iodo-6-nitropyridin-3-ol is a prime example of a compound that offers immense synthetic utility—serving as a versatile scaffold for cross-coupling and nucleophilic aromatic substitution in drug discovery—but demands rigorous operational discipline (1)[1].

The convergence of a nitro group, a heavy iodine atom, and a phenolic hydroxyl group on a pyridine ring creates a poly-reactive system. Halogenated nitroaromatics are potent skin sensitizers, can induce methemoglobinemia upon systemic absorption, and pose severe ocular and respiratory hazards (2)[2]. Therefore, handling this compound requires a self-validating safety protocol where every piece of Personal Protective Equipment (PPE) and every operational step is selected based on mechanistic causality.

Mechanistic Causality of PPE Selection

We do not select PPE merely to satisfy compliance; we select it to interrupt specific pathways of chemical exposure. The OSHA Personal Protective Equipment Standard requires a meticulous hazard assessment for each work area to evaluate the specific risks involved (3)[3]. For 2-Iodo-6-nitropyridin-3-ol, the primary vectors of exposure are dermal absorption of fine particulates and inhalation of aerosolized dust.

Table 1: Quantitative and Qualitative PPE Matrix for 2-Iodo-6-nitropyridin-3-ol

PPE CategoryRecommended SpecificationCausality & Mechanistic Rationale
Ocular Protection Chemical splash goggles + Full-face shieldOrdinary safety glasses lack adequate orbital sealing. A full-face shield is mandatory when handling highly reactive or potentially explosive nitroaromatic compounds to protect against sudden pressure releases[3].
Dermal (Hands) Double-gloving: Nitrile (inner) + Chloroprene (outer)Halogenated nitroaromatics are highly lipophilic and can permeate standard single-layer nitrile, especially when dissolved in reaction solvents like THF or DMF. Double-gloving ensures a fail-safe barrier (4)[4].
Body Protection Flame-resistant (FR), fluid-impermeable lab coatThe hydroxyl group imparts acidity, while the nitro group presents a flammability hazard. FR coats with knit cuffs prevent wrist exposure and mitigate fire risks during catalytic hydrogenations (5)[5].
Respiratory N95/P100 Respirator or Class II Fume HoodAirborne particulates can deposit in the respiratory tract, leading to systemic absorption and potential methemoglobinemia (oxygen starvation)[2].

Operational Protocol: Safe Handling and Transfer

The following step-by-step methodology ensures a self-validating system where the completion of one step guarantees the safety of the next.

Step 1: Environmental Isolation

  • Action: Conduct all weighing and transfer operations inside a certified, fully functional chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

  • Causality: This prevents the aerosolization of 2-Iodo-6-nitropyridin-3-ol dust into the general laboratory atmosphere. Spark-free devices should be used to eliminate ignition sources around flammable vapors (6)[6].

Step 2: PPE Donning Sequence

  • Action: Inspect all PPE for micro-tears. Don the FR lab coat, buttoned completely to the neck. Apply the inner nitrile gloves, ensuring they cover the knit cuffs of the lab coat. Apply the outer chemical-resistant gloves. Finally, don chemical splash goggles.

  • Causality: A defective glove is a serious hazard in handling hazardous chemicals[5]. Layering ensures that if the outer glove is contaminated during weighing, it can be safely doffed without exposing bare skin.

Step 3: Closed-System Transfer

  • Action: Use an anti-static weighing spatula. Weigh the compound into a pre-tared, sealable vial inside the hood. Cap the vial before removing it from the balance area.

  • Causality: Static electricity can cause fine nitroaromatic powders to disperse or ignite. Capping the vial prevents accidental spills during transit to the reaction vessel.

Workflow Visualization: Handling and Emergency Response

The following diagram illustrates the logical progression of handling 2-Iodo-6-nitropyridin-3-ol, integrating operational steps with emergency contingencies.

PPE_Workflow A 1. Hazard Assessment & PPE Donning B 2. Fume Hood Setup (Face Velocity 80-100 fpm) A->B C 3. Anti-Static Weighing & Closed Transfer B->C D Spill or Exposure Detected? C->D E Emergency Protocol: Evacuate, Wash, & Report D->E Yes F 4. Reaction Execution (e.g., Cross-Coupling) D->F No G 5. Waste Segregation & RCRA Disposal F->G

Logical workflow for safe handling, emergency response, and disposal of 2-Iodo-6-nitropyridin-3-ol.

Disposal and Waste Management Plan

Chemical waste must be tracked from its point of generation to its final disposal (7)[7]. Because 2-Iodo-6-nitropyridin-3-ol contains a heavy halogen and a nitro group, its waste streams are strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) (8)[8].

Step 1: Waste Segregation

  • Action: Do not mix halogenated nitroaromatic waste with incompatible materials like strong oxidizing agents, strong bases, or unquenched heavy metal catalysts (9)[9]. Collect the waste in a dedicated, chemically compatible high-density polyethylene (HDPE) or glass container.

  • Causality: Mixing incompatible wastes can lead to exothermic reactions or the generation of toxic gases (e.g., hydrogen chloride or nitrogen oxides)[9].

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste container in a designated SAA at or near the point of generation. Ensure the container is filled to no more than 90% capacity and kept strictly closed unless actively adding waste[8].

  • Causality: The EPA mandates that containers in an SAA remain closed to prevent volatile emissions and accidental spills. Overfilling eliminates the headspace needed for potential vapor expansion (10)[10].

Step 3: Labeling and Institutional Transfer

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. For academic and research entities operating under EPA Subpart K, ensure hazardous waste determinations are made by trained professionals before the waste is transferred to a Central Accumulation Area (CAA) (11)[11].

  • Causality: Strict labeling prevents unknown chemical reactions during lab packing and ensures compliance with EPA regulations, avoiding severe institutional fines and protecting environmental health[8][11].

References

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. University of Vermont / National Research Council.[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health (NIH).[Link]

  • Personal Protective Equipment (PPE). University of Georgia Office of Research. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).[Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications.[Link]

Sources

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